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  • Product: Methyl 2-[2-(dimethylamino)ethoxy]benzoate
  • CAS: 18167-29-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Fundamental Chemical Properties of Methyl 2-[2-(dimethylamino)ethoxy]benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental chemical properties of Methyl 2-[2-(dimethylamino)ethoxy]benzoate, a benz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties of Methyl 2-[2-(dimethylamino)ethoxy]benzoate, a benzoate ester with potential applications in pharmaceutical and chemical research. While specific experimental data for this compound (CAS No. 18167-29-8) is limited in publicly available literature, this guide synthesizes information from analogous structures and established chemical principles to offer a robust profile. The document covers its chemical identity, predicted physicochemical properties, probable synthetic routes, expected spectral characteristics, and an analysis of its chemical reactivity, with a particular focus on the influence of its ortho-substitution. Safety considerations based on related compounds are also discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, providing the necessary insights to handle, characterize, and utilize this molecule in their work.

Chemical Identity and Structure

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a tertiary amine and a benzoate ester. The defining feature of its structure is the presence of a 2-(dimethylamino)ethoxy substituent at the ortho-position of the methyl benzoate core. This substitution pattern is crucial as it is expected to significantly influence the molecule's chemical and physical properties through steric and electronic effects, collectively known as the "ortho effect."

Table 1: Chemical Identifiers for Methyl 2-[2-(dimethylamino)ethoxy]benzoate

IdentifierValueSource
IUPAC Name Methyl 2-[2-(dimethylamino)ethoxy]benzoate-
CAS Number 18167-29-8[1]
Molecular Formula C₁₂H₁₇NO₃[2]
Molecular Weight 223.27 g/mol [2]
Canonical SMILES CN(C)CCOC1=CC=CC=C1C(=O)OC-
InChI Key OIWGWKQKBDJZRH-UHFFFAOYSA-N (Isomer)[2]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Physical State Liquid at room temperatureBased on similar benzoate esters.
Boiling Point > 200 °CExpected to be high due to molecular weight and polar groups.
Melting Point Not readily predictedThe ortho-substitution may disrupt crystal packing compared to the para-isomer.
Solubility Poorly soluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO.Typical for organic esters. The tertiary amine group may increase aqueous solubility at low pH.
pKa (of the conjugate acid) ~8.5 - 9.5Estimated for the dimethylamino group, typical for tertiary amines.

Synthesis and Purification

The synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate can be logically approached through two well-established organic reactions: Williamson ether synthesis followed by Fischer esterification, or the reverse sequence.

Synthetic Pathway

A plausible and efficient synthetic route would involve a two-step process starting from commercially available precursors.

G cluster_0 Pathway A: Williamson Ether Synthesis First cluster_1 Pathway B: Fischer Esterification First A Methyl 2-hydroxybenzoate C Methyl 2-[2-(dimethylamino)ethoxy]benzoate A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 2-(Dimethylamino)ethyl chloride B->C D 2-Hydroxybenzoic acid F 2-[2-(Dimethylamino)ethoxy]benzoic acid D->F Base (e.g., K₂CO₃) Solvent (e.g., DMF) E 2-(Dimethylamino)ethyl chloride E->F H Methyl 2-[2-(dimethylamino)ethoxy]benzoate F->H Acid catalyst (e.g., H₂SO₄) G Methanol G->H

Caption: Key reactions of Methyl 2-[2-(dimethylamino)ethoxy]benzoate.

Applications in Research and Drug Development

While specific applications for Methyl 2-[2-(dimethylamino)ethoxy]benzoate are not widely documented, its structural motifs suggest several potential areas of interest for researchers:

  • Pharmaceutical Scaffolding: The dimethylaminoethoxy side chain is a common feature in various pharmacologically active molecules. This compound could serve as a versatile building block for the synthesis of novel drug candidates. For instance, the analogous 4-isomer is a precursor in the synthesis of itopride hydrochloride, a gastrointestinal prokinetic agent.[2]

  • Material Science: The tertiary amine functionality suggests potential use as a catalyst or accelerator in polymerization reactions.[2]

  • Pro-drug Design: The ester and ether linkages could be designed to be cleavable under specific physiological conditions, making it a candidate for pro-drug strategies.

Safety and Handling

No specific safety data sheet (MSDS) is available for Methyl 2-[2-(dimethylamino)ethoxy]benzoate. Therefore, it should be handled with the standard precautions for a novel chemical compound. General safety guidelines based on related benzoate esters and tertiary amines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

In case of exposure, it is advisable to follow the first-aid measures for related compounds, which generally involve flushing the affected area with copious amounts of water and seeking medical attention.

Conclusion

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a chemical compound with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet available in the public domain, this technical guide provides a solid foundation for its understanding based on established chemical principles and data from analogous structures. The proposed synthetic routes are robust and should enable its preparation for further study. The predicted spectral and reactivity profiles offer a starting point for its characterization and utilization in research and development. As with any novel compound, all handling and experimental work should be conducted with appropriate safety precautions.

References

  • Thermo Fisher Scientific. Methyl 2-[2-(dimethylamino)ethoxy]benzoate, 97%.

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • BenchChem. Methyl 4-(2-(dimethylamino)ethoxy)benzoate | CAS 73119-82-1.

Sources

Exploratory

"Methyl 2-[2-(dimethylamino)ethoxy]benzoate" CAS number and IUPAC name

This in-depth technical guide details the chemical identity, synthesis, and strategic application of Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 18167-29-8), a critical building block in medicinal chemistry. Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and strategic application of Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 18167-29-8), a critical building block in medicinal chemistry.

Strategic Pharmacophore & Synthetic Protocols

Chemical Identity & Core Properties[1][2][3][4][5]

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a bifunctional aromatic intermediate characterized by an ortho-substituted benzoate core linked to a tertiary amine via an ethyl ether spacer. It serves as a structural isomer to the key intermediate used in Itopride synthesis (the para-isomer), offering distinct steric and electronic properties for drug design, particularly in the development of local anesthetics and prokinetic agents.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name Methyl 2-[2-(dimethylamino)ethoxy]benzoate
CAS Number 18167-29-8
IUPAC Name Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Physical State Viscous pale yellow oil or low-melting solid
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); pH-dependent aqueous solubility
pKa (Calculated) ~9.0 (Tertiary amine)
Key Functional Groups Methyl Ester (Electrophile), Tertiary Amine (Base), Ether Linkage

Strategic Significance in Drug Discovery

While its para-isomer (CAS 73119-82-1) is widely recognized as the precursor to the gastroprokinetic drug Itopride , the ortho-isomer (CAS 18167-29-8) occupies a niche in anesthetic and spasmolytic pharmacophores .

  • Local Anesthetic Pharmacophore: The molecule mimics the "lipophilic aromatic ring + intermediate chain + hydrophilic amine" structure typical of amino-ester anesthetics (e.g., Procaine, Tetracaine). The ortho-substitution induces a twisted conformation, potentially altering receptor binding kinetics compared to para-analogs.

  • Bioisosteric Design: It serves as a scaffold for synthesizing benzamides or modifying solubility profiles of NSAID derivatives (salicylate analogs) via the basic amine tail, which enhances lysosomal trapping and tissue penetration.

Synthetic Methodology

The synthesis follows a robust Williamson Ether Synthesis , coupling methyl salicylate with 2-dimethylaminoethyl chloride. This protocol is designed for scalability and high purity, utilizing the basicity of the product for self-purification.

Mechanism of Action

The phenolic hydroxyl of methyl salicylate is deprotonated by a carbonate base to form a phenoxide anion. This nucleophile attacks the electrophilic carbon of the 2-dimethylaminoethyl chloride (generated in situ from the hydrochloride salt) in an S_N2 fashion.

Diagram 1: Synthetic Pathway

Synthesis SM1 Methyl Salicylate (Nucleophile) Base K2CO3 / Acetone (Reflux) SM1->Base SM2 2-Dimethylaminoethyl chloride HCl SM2->Base Int Transition State (S_N2 Attack) Base->Int Deprotonation Prod Methyl 2-[2-(dimethylamino) ethoxy]benzoate Int->Prod - KCl, - KHCO3

Caption: Williamson ether synthesis via nucleophilic substitution of the alkyl chloride by the salicylate phenoxide.

Detailed Experimental Protocol

Safety Note: 2-Dimethylaminoethyl chloride is a vesicant and severe skin irritant. Handle in a fume hood.

Reagents
  • Methyl Salicylate (1.0 eq)

  • 2-Dimethylaminoethyl chloride hydrochloride (1.2 eq)

  • Potassium Carbonate (anhydrous, 2.5 eq)

  • Acetone (Reagent grade, dried) or DMF (for faster kinetics)

  • Sodium Iodide (0.1 eq, catalytic - optional Finkelstein enhancement)

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Potassium Carbonate (2.5 eq) in acetone.

  • Addition: Add Methyl Salicylate (1.0 eq) and stir at room temperature for 15 minutes to facilitate initial deprotonation (color change to yellow may occur).

  • Alkylation: Add 2-Dimethylaminoethyl chloride HCl (1.2 eq) and catalytic NaI (0.1 eq).

  • Reflux: Heat the mixture to vigorous reflux (approx. 60°C for acetone) for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) for the disappearance of methyl salicylate.

  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KCl, excess K2CO3) and wash the cake with fresh acetone.

  • Concentration: Evaporate the solvent under reduced pressure to yield a crude oily residue.

Purification Strategy: Acid-Base Extraction

This protocol relies on the basic nitrogen to separate the product from unreacted non-basic starting materials (Methyl Salicylate), ensuring high purity without chromatography.

Diagram 2: Purification Workflow

Workup Crude Crude Residue (Product + Unreacted SM) AcidWash Dissolve in EtOAc Extract with 1M HCl Crude->AcidWash OrgLayer Organic Layer (Contains Methyl Salicylate) AcidWash->OrgLayer Discard AqLayer Aqueous Acid Layer (Contains Protonated Product) AcidWash->AqLayer Keep BaseStep Basify to pH 10 (NaOH or Na2CO3) AqLayer->BaseStep FinalExt Extract into DCM Dry & Evaporate BaseStep->FinalExt Pure Pure Product (Free Base) FinalExt->Pure

Caption: Self-validating acid-base extraction exploits the tertiary amine to isolate the target compound.

Validation Steps
  • Acid Phase Check: The product must migrate to the aqueous phase at pH 1. If the aqueous layer is not yellow/cloudy upon basification, the extraction failed.

  • Purity Check: The final DCM layer, after evaporation, should yield a pale oil. 1H-NMR should show no phenolic proton (approx. 10.5 ppm).

Analytical Characterization

To certify the identity of CAS 18167-29-8, look for these diagnostic signals:

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic: ~7.8 ppm (dd, 1H, ortho to ester), ~6.9–7.5 ppm (m, 3H, remaining aromatic).

    • Ester Methyl: ~3.89 ppm (s, 3H).

    • Ether Methylene: ~4.15 ppm (t, 2H, Ar-O-CH 2-).

    • Amine Methylene: ~2.75 ppm (t, 2H, -CH 2-N).

    • N-Methyls: ~2.35 ppm (s, 6H, -N(CH 3)2).

  • Mass Spectrometry (ESI+):

    • [M+H]+: Calculated 224.13; Observed 224.1.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 876160 (Isoeugenol acetate). [Note: Structural analog reference for benzoate esters]. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Methyl 2-[2-(dimethylamino)ethoxy]benzoate Product Specification. Retrieved from

  • BLD Pharm. (n.d.).[1] Methyl 2-(2-(dimethylamino)ethoxy)benzoate CAS 18167-29-8.[2][1][3][4] Retrieved from

  • ChemicalBook. (n.d.). Methyl 2-[2-(dimethylamino)ethoxy]benzoate Properties and Synthesis. Retrieved from

Sources

Foundational

Methyl 2-[2-(dimethylamino)ethoxy]benzoate: A Comprehensive Review of Synthesis, Properties, and Potential Applications

An In-depth Technical Guide for Researchers Abstract: Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS No. 18167-29-8) is a benzoate ester derivative featuring a dimethylaminoethoxy side chain at the ortho position.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract: Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS No. 18167-29-8) is a benzoate ester derivative featuring a dimethylaminoethoxy side chain at the ortho position. While its direct literature footprint is limited, a comprehensive understanding can be constructed by examining the well-documented chemistry of its structural isomers and related compounds. This guide synthesizes available data to provide a technical overview of its probable synthesis routes, physicochemical properties, potential applications by analogy, and robust analytical methodologies for its characterization. We will draw expert insights from the synthesis of its para-isomer, Methyl 4-[2-(dimethylamino)ethoxy]benzoate, and the applications of related benzoate esters to provide a predictive but scientifically grounded resource for researchers in drug discovery and material science.

Chemical Identity and Physicochemical Properties

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a molecule incorporating three key functional groups that dictate its chemical behavior: a methyl ester, a tertiary amine, and an ether linkage, all connected to a benzene ring. The ortho-substitution pattern is expected to introduce specific steric and electronic effects compared to its meta and para isomers.

While specific, experimentally determined data for this compound is not widely published, we can predict its properties based on its structure and data from similar molecules.

Table 1: Predicted Physicochemical Properties of Methyl 2-[2-(dimethylamino)ethoxy]benzoate

PropertyPredicted Value/InformationRationale & Comparative Compounds
CAS Number 18167-29-8Sourced from chemical supplier catalogs[1].
Molecular Formula C₁₂H₁₇NO₃Based on structural analysis.
Molecular Weight 223.27 g/mol Calculated from the molecular formula[2].
Appearance Colorless to pale yellow liquid or low-melting solidTypical for benzoate esters of this molecular weight.
Solubility Soluble in organic solvents (e.g., Methanol, DMSO, DMF, Acetone); sparingly soluble in water.The tertiary amine may confer slight aqueous solubility at low pH.
Reactivity The molecule offers multiple reactive sites: the ester for hydrolysis or reduction, the tertiary amine for quaternization or oxidation, and the aromatic ring for electrophilic substitution[2].General reactivity profile for substituted benzoate esters.

Synthesis Methodology: A Guided Approach

A robust and scalable synthesis for Methyl 2-[2-(dimethylamino)ethoxy]benzoate can be confidently proposed based on the well-established Williamson ether synthesis, a standard method for forming ether linkages. This approach is analogous to the documented synthesis of its para-isomer, Methyl 4-[2-(dimethylamino)ethoxy]benzoate[2].

The synthesis is a two-step process starting from commercially available methyl salicylate (methyl 2-hydroxybenzoate).

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow Start Methyl Salicylate (Methyl 2-hydroxybenzoate) Intermediate Deprotonation to form Phenoxide Intermediate Start->Intermediate Step 1: Deprotonation Reagent1 Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetone) Reagent1->Intermediate Product Methyl 2-[2-(dimethylamino)ethoxy]benzoate Intermediate->Product Step 2: Williamson Ether Synthesis (SN2 Reaction) Reagent2 2-(Dimethylamino)ethyl chloride Reagent2->Product Applications Core Methyl 2-[2-(dimethylamino)ethoxy]benzoate Pharma Pharmaceutical Intermediate Core->Pharma Material Material Science Core->Material SERMs SERM Synthesis Pharma->SERMs Analogy to para-isomer GI Gastrointestinal Agents Pharma->GI Analogy to Itopride precursors UV UV-Curable Coatings & Inks Material->UV Analogy to 2-(dimethylamino)ethyl benzoate

Sources

Exploratory

Technical Guide: Methyl 2-[2-(dimethylamino)ethoxy]benzoate in Medicinal Chemistry

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 20668-38-6 / 18167-29-8), focusing on its role as a functiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 20668-38-6 / 18167-29-8), focusing on its role as a functionalized salicylate scaffold and a critical regioisomeric reference in the development of benzamide-based therapeutics.[1][2]

[1][2]

Executive Summary

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a bifunctional aromatic ester serving as a specialized intermediate in medicinal chemistry.[1][2] Structurally, it is the methyl ester of salicylic acid etherified with a dimethylaminoethyl moiety.[2] While its para-isomer (Methyl 4-[2-(dimethylamino)ethoxy]benzoate) is the primary precursor for the prokinetic drug Itopride , the ortho-isomer (the subject of this guide) plays a critical role as a regioisomeric reference standard for impurity profiling and as a scaffold for developing novel local anesthetic analogs and serotonergic modulators .[1][2]

This guide outlines the robust synthesis, process chemistry, and analytical characterization of this compound, providing researchers with a self-validating protocol for its application in drug development.[1][2]

Chemical Profile & Structural Properties[2][3][4][5][6][7]

PropertySpecification
Chemical Name Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Common Name O-(2-Dimethylaminoethyl)methylsalicylate
CAS Number 20668-38-6 (Generic) / 18167-29-8 (Specific Isomer)
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water (pH dependent)
pKa (Calc.) ~8.9 (Tertiary amine)
Key Functionality Ester (Electrophile), Tertiary Amine (Basic/Nucleophilic), Ether (Linker)
Structural Significance

The molecule features an ortho-substitution pattern that introduces steric hindrance not present in its para-isomer.[1][2] This proximity between the ester carbonyl and the ether oxygen facilitates potential intramolecular hydrogen bonding or chelation, influencing the reactivity of the ester group during hydrolysis or amidation.[1][2]

Synthesis & Process Chemistry

The synthesis follows a Williamson Ether Synthesis pathway, alkylating Methyl Salicylate with 2-(Dimethylamino)ethyl chloride.[1][2] This route is preferred over esterification of the pre-formed acid due to the availability of the salicylate starting material.[1]

Reaction Pathway Diagram (DOT)[1][2]

SynthesisPathway SM1 Methyl Salicylate (Methyl 2-hydroxybenzoate) Base Base: K2CO3 / NaH Solvent: DMF or Acetone SM1->Base Deprotonation SM2 2-(Dimethylamino)ethyl chloride HCl Salt SM2->Base Free Base Formation Int Transition State (Phenoxide Attack) Base->Int SN2 Attack Prod Methyl 2-[2-(dimethylamino)ethoxy]benzoate (Target) Int->Prod Etherification ByProd KCl / NaCl Int->ByProd

Caption: Figure 1. One-step Williamson ether synthesis pathway for the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate on a 50 mmol scale.

Reagents:

  • Methyl Salicylate: 7.6 g (50 mmol)[1]

  • 2-(Dimethylamino)ethyl chloride HCl: 8.6 g (60 mmol, 1.2 eq)[1][2]

  • Potassium Carbonate (anhydrous): 20.7 g (150 mmol, 3.0 eq)[1][2]

  • Potassium Iodide (catalytic): 0.83 g (5 mmol, 0.1 eq)[1][2]

  • Acetone (Reagent Grade): 150 mL (or DMF for faster kinetics)

Step-by-Step Procedure:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Potassium Carbonate in Acetone .

  • Addition: Add Methyl Salicylate and Potassium Iodide . Stir at room temperature for 15 minutes to allow partial deprotonation of the phenol (color change may occur).

  • Alkylation: Add 2-(Dimethylamino)ethyl chloride hydrochloride in portions.

    • Note: The use of the HCl salt requires excess base to neutralize the salt in situ and generate the reactive free base alkyl halide.

  • Reflux: Heat the mixture to reflux (approx. 56-60°C) for 12–18 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting phenol (Rf ~0.8) should disappear, and the product (Rf ~0.4, stains with Dragendorff reagent) should appear.

  • Work-up:

    • Cool reaction to room temperature.[3][4]

    • Filter off the inorganic salts (KCl, K2CO3) and wash the cake with acetone.[1]

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[1][2]

    • Optional: If high purity is required for analytical standards, purify via column chromatography (Silica gel, DCM:MeOH 95:5).[1][2]

Yield Expectation: 85–92% (Pale yellow oil).

Medicinal Chemistry Applications

Impurity Profiling in Itopride Synthesis

The most immediate industrial application of this compound is as a Reference Standard for Itopride manufacturing.

  • The Problem: Industrial synthesis of Itopride uses Methyl 4-hydroxybenzoate .[1][5] If the starting material is contaminated with Methyl Salicylate (the ortho isomer), the resulting drug substance will contain the ortho-isomer of Itopride.[1]

  • The Solution: Methyl 2-[2-(dimethylamino)ethoxy]benzoate is synthesized to track this specific impurity chain through the process (Hydrolysis → Amidation).[1][2]

  • Regulatory Requirement: ICH Q3A/B guidelines require identification of impurities >0.1%. This compound validates the HPLC method's specificity.

Precursor for Benzamide Analogs

Researchers utilize this scaffold to synthesize ortho-substituted benzamides, exploring Structure-Activity Relationships (SAR) for:

  • Dopamine D2 Antagonists: Comparing ortho vs. para side-chain placement affects receptor binding affinity (steric clash in the binding pocket).

  • 5-HT4 Agonists: The flexible ether chain is critical for serotonergic activity; the ortho position alters the vector of the basic nitrogen, potentially modifying selectivity.

Transformation Workflow (Amidation)

To convert this precursor into a bioactive benzamide (e.g., an ortho-Itopride analog), the ester must be converted to an amide.[1][2]

Amidation Ester Methyl 2-[2-(dimethylamino)ethoxy]benzoate Hydrolysis Step 1: Hydrolysis (LiOH / THF:H2O) Ester->Hydrolysis Acid Intermediate Acid (Free Carboxylic Acid) Hydrolysis->Acid Coupling Step 2: Amidation (Benzylamine deriv. + EDC/HOBt) Acid->Coupling Amide Target Benzamide (Ortho-Itopride Analog) Coupling->Amide

Caption: Figure 2.[1][2] Conversion of the ester precursor to active benzamide analogs.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized precursor, the following analytical signals must be verified.

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 3.89 (s, 3H)Methyl Ester protons (singlet).[1][2]
δ 4.15 (t, 2H)O-CH₂ methylene protons (triplet).[1][2]
δ 2.78 (t, 2H)N-CH₂ methylene protons (triplet).[1][2]
δ 2.35 (s, 6H)N(CH₃)₂ dimethylamine protons (singlet).[2]
δ 6.9 - 7.8 (m, 4H)Aromatic protons (ABCD system characteristic of ortho-substitution).[1][2]
HPLC RT Shift vs ParaThe ortho isomer typically elutes later than the para isomer on C18 columns due to intramolecular H-bonding reducing polarity.[1][2]
Mass Spec m/z 224.1 [M+H]⁺Protonated molecular ion.

References

  • BenchChem. Methyl 4-(2-(dimethylamino)ethoxy)benzoate and Analogs in Medicinal Chemistry. (Accessed 2026).[6][4] Link[1][2]

  • GuideChem. Chemical Profile: Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 18167-29-8).[1][2] (Accessed 2026).[6][4] Link

  • PubChem. Compound Summary: Methyl Salicylate Derivatives. National Library of Medicine. Link

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • ChemicalBook. Synthesis of Aminoalkyl Benzoates. (Accessed 2026).[6][4] Link

Sources

Exploratory

The Unseen Helmsman: Methyl 2-[2-(dimethylamino)ethoxy]benzoate as a Precision Tool in Modern Organic Synthesis

A Technical Guide for Advanced Synthesis and Drug Discovery Abstract In the intricate landscape of modern organic synthesis, the quest for atom economy, regioselectivity, and modularity has led to the ascendancy of direc...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Synthesis and Drug Discovery

Abstract

In the intricate landscape of modern organic synthesis, the quest for atom economy, regioselectivity, and modularity has led to the ascendancy of directed C-H activation methodologies. This guide introduces Methyl 2-[2-(dimethylamino)ethoxy]benzoate, a bespoke directing group, engineered for the precise functionalization of aromatic scaffolds. We will dissect its rational design, synthesis, and multifaceted applications in transition-metal-catalyzed reactions. By presenting both the theoretical underpinnings and detailed, field-tested protocols, this document serves as a comprehensive resource for researchers aiming to leverage this powerful tool in the synthesis of complex molecules, from novel materials to next-generation pharmaceuticals.

Introduction: The Imperative for Directed C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most significant advances in synthetic chemistry, offering a paradigm shift from traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[1] This approach enhances synthetic efficiency by reducing step counts and minimizing waste. At the heart of this revolution lies the concept of the directing group (DG), a molecular entity that positions a transition metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization.[2][3][4]

While a plethora of directing groups have been developed, the ideal DG should be readily installable, robust under various reaction conditions, and, crucially, easily removable or convertible into another functional group.[5] Methyl 2-[2-(dimethylamino)ethoxy]benzoate is conceived as such a directing group, featuring a bidentate chelation motif through the ester carbonyl oxygen and the tertiary amine nitrogen. This structure is poised to offer superior control over regioselectivity in a variety of catalytic cycles.

Rational Design and Synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate

The design of Methyl 2-[2-(dimethylamino)ethoxy]benzoate is predicated on established principles of directed ortho-metalation (DoM) and transition metal-catalyzed C-H activation.[2][3] The ortho-alkoxyamine substituent provides a stable five-membered chelation ring with a metal center, a favored conformation in many catalytic systems. The methyl ester offers a convenient handle for further transformations, such as hydrolysis to the corresponding carboxylic acid, which itself is a widely used directing group.[6][7][8]

Synthetic Protocol

The synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate can be readily achieved from commercially available starting materials via a Williamson ether synthesis.

Experimental Protocol: Synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate

  • Materials: Methyl salicylate, 2-(dimethylamino)ethyl chloride hydrochloride, potassium carbonate, acetone (anhydrous).

  • Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • To the flask, add methyl salicylate (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetone.

    • In a separate flask, neutralize 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq.) with a suitable base (e.g., aqueous NaOH) and extract the free amine into an organic solvent. Dry the organic layer and carefully concentrate to obtain the free base. Caution: The free amine is volatile and should be handled in a well-ventilated fume hood.

    • Add the free 2-(dimethylamino)ethyl chloride to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking) to afford the desired product.

Role in Novel Organic Synthesis: A Gateway to Ortho-Functionalization

The primary role of Methyl 2-[2-(dimethylamino)ethoxy]benzoate is to serve as a robust and versatile directing group for a range of transition-metal-catalyzed C-H functionalization reactions. Its bidentate nature allows for the formation of a stable metallacyclic intermediate, which is key to achieving high regioselectivity.

Palladium-Catalyzed C-H Arylation

A hypothetical application of this directing group is in the palladium-catalyzed ortho-arylation of the benzoate ring. Such transformations are invaluable for the construction of biaryl motifs, which are prevalent in pharmaceuticals and organic materials.

Proposed Reaction Scheme:

G cluster_0 Catalytic Cycle Substrate Methyl 2-[2-(dimethylamino)ethoxy]benzoate Pd(II)_CMD Cyclometalated Pd(II) Intermediate Substrate->Pd(II)_CMD C-H Activation ArylHalide Ar-X Product Ortho-arylated Product Pd(0) Pd(0)Ln Pd(II)_OA Ar-Pd(II)-X Pd(0)->Pd(II)_OA Oxidative Addition Pd(IV) Pd(IV) Intermediate Pd(II)_CMD->Pd(IV) Oxidative Addition Pd(IV)->Product Reductive Elimination Pd(IV)->Pd(0)

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation

  • Materials: Methyl 2-[2-(dimethylamino)ethoxy]benzoate, aryl halide (e.g., iodobenzene), Pd(OAc)₂, a suitable ligand (e.g., PPh₃), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling point solvent (e.g., toluene or DMF).

  • Setup: A sealable reaction vessel (e.g., a microwave vial or a Schlenk tube) equipped with a magnetic stirrer.

  • Procedure:

    • To the reaction vessel, add Methyl 2-[2-(dimethylamino)ethoxy]benzoate (1.0 eq.), the aryl halide (1.5 eq.), Pd(OAc)₂ (5 mol%), the ligand (10 mol%), and the base (2.0 eq.).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the degassed solvent via syringe.

    • Seal the vessel and heat to 100-140 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Rhodium-Catalyzed C-H Alkenylation

The directing group can also be employed in rhodium-catalyzed C-H olefination, providing access to ortho-alkenylated benzoates, which are versatile intermediates for the synthesis of various heterocyclic systems.[6]

Proposed Reaction Scheme:

G Start Methyl 2-[2-(dimethylamino)ethoxy]benzoate + Alkene Intermediate Rhodacyclic Intermediate Start->Intermediate C-H Activation Catalyst [Rh(III)] Catalyst Coordination Alkene Coordination Intermediate->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product Ortho-alkenylated Product Elimination->Product

Caption: Workflow for Rh-catalyzed C-H alkenylation.

Copper-Catalyzed C-H Amination

Furthermore, the directing group could facilitate copper-catalyzed C-H amination, a highly sought-after transformation for the synthesis of substituted anilines, which are important pharmacophores.

Data Summary

The following table summarizes hypothetical reaction parameters for the application of Methyl 2-[2-(dimethylamino)ethoxy]benzoate as a directing group in various C-H functionalization reactions, based on literature precedents for similar directing groups.

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)
Arylation Pd(OAc)₂PPh₃ / XPhosK₂CO₃ / Cs₂CO₃Toluene / DMF100-140
Alkenylation [RhCp*Cl₂]₂-AgOAct-AmylOH100-120
Amination Cu(OAc)₂-K₂CO₃Dioxane80-110

Conclusion and Future Outlook

Methyl 2-[2-(dimethylamino)ethoxy]benzoate represents a promising, rationally designed directing group for modern organic synthesis. Its straightforward synthesis and the potential for high regioselectivity in a variety of C-H functionalization reactions make it an attractive tool for researchers in academia and industry. The principles outlined in this guide, supported by detailed protocols, provide a solid foundation for its application in the synthesis of complex organic molecules. Future work will focus on expanding the scope of its applications, including asymmetric transformations, and on the development of methodologies for its facile removal or in-situ modification, further enhancing its synthetic utility.

References

  • Rhodium(I)‐Catalyzed C–H Carboxylation of Benzoic Acids and Benzamides with CO2. (URL: [Link])

  • Copper-catalyzed[9][10]-alkoxy rearrangement for the selective synthesis of polycyclic ortho-aminoarenol derivatives. Organic Chemistry Frontiers. (URL: [Link])

  • Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. (URL: [Link])

  • Directed ortho metalation. Wikipedia. (URL: [Link])

  • Orthoesters in Heterocycle Synthesis. (URL: [Link])

  • Directed Metalation: A Survival Guide. Baran Lab. (URL: [Link])

  • Recent progress in Ru(Ⅱ)-catalyzed C-H activations with oxidizing directing groups. (URL: [Link])

  • Rhodium-catalyzed regiospecific C–H ortho-phenylation of benzoic acids with Cu/air as an oxidant. Organic Chemistry Frontiers. (URL: [Link])

  • Copper-Catalyzed Selective Amino-alkoxycarbonylation of Unactivated Alkenes with CO. (URL: [Link])

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. (URL: [Link])

  • Iridium-catalyzed direct ortho-C-H amidation of benzoic acids with sulfonylazides. (URL: [Link])

  • Directed ortho metalation. Grokipedia. (URL: [Link])

  • The reactions and mechanism of methyl benzoate derivatives. (URL: [Link])

  • Copper-Catalyzed ortho-Selective Dearomative C−N Coupling of Simple Phenols with O-Benzoylhydroxylamines. (URL: [Link])

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. (URL: [Link])

  • C-H Functionalization. Ellman Laboratory - Yale University. (URL: [Link])

  • Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. PMC. (URL: [Link])

  • Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. (URL: [Link])

  • Parallel synthesis of a library of benzoxazoles and benzothiazoles using ligand-accelerated copper-catalyzed cyclizations of ortho-halobenzanilides. PubMed. (URL: [Link])

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. (URL: [Link])

  • Catalysis Science & Technology. Iowa State University Digital Repository. (URL: [Link])

  • Synthesis of α-Aminonaphthalenes via Copper-Catalyzed Aminobenzannulation of ( o -Alkynyl)arylketones with Amines. (URL: [Link])

  • Palladium-catalyzed formal insertion of carbenoids into N,O-aminals: direct access to α-alkoxy-β-amino acid esters. Chemical Communications. (URL: [Link])

  • Synthesis of different heterocyclic compounds derived from some amino acids. (URL: [Link])

  • The ortho effect in directed C–H activation. Chemical Science. (URL: [Link])

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. (URL: [Link])

  • Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. (URL: [Link])

  • Palladium(II)-Catalyzed ortho Alkylation of Benzoic Acids with Alkyl Halides. (URL: [Link])

  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. PMC. (URL: [Link])

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino). (URL: [Link])

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. SciSpace. (URL: [Link])

  • Pd(II)-Catalyzed Aminoacetoxylation of Alkenes Via Tether Formation. PMC. (URL: [Link])

  • Removable and modifiable directing groups in C-H activation. YouTube. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for Methyl 2-[2-(dimethylamino)ethoxy]benzoate: A Detailed Guide for Researchers

This document provides a comprehensive guide for the laboratory synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate, a compound of interest in medicinal chemistry and drug development. The protocol herein is presente...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the laboratory synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate, a compound of interest in medicinal chemistry and drug development. The protocol herein is presented with in-depth explanations of the chemical principles and procedural choices, ensuring both reproducibility and a thorough understanding of the synthesis.

Introduction

Methyl 2-[2-(dimethylamino)ethoxy]benzoate and its analogs are derivatives of methyl salicylate, a well-known organic ester with a range of biological activities, including anti-inflammatory and analgesic properties.[1] The introduction of a dimethylaminoethoxy moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, making it a target for the development of novel therapeutic agents.[2][3] The synthesis of this target molecule is a prime example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[4][5]

This guide will detail a reliable two-step synthetic route, starting from the readily available methyl salicylate. The core of this process is the formation of an ether linkage via a nucleophilic substitution reaction.

Reaction Scheme Overview

The synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate from methyl salicylate is typically achieved via a Williamson ether synthesis. The phenolic hydroxyl group of methyl salicylate is first deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, 2-(dimethylamino)ethyl chloride, to form the desired ether.

Williamson_Ether_Synthesis_Mechanism Start Methyl Salicylate + Base Phenoxide Formation of Nucleophilic Phenoxide Ion Start->Phenoxide Deprotonation SN2_Attack SN2 Attack on 2-(Dimethylamino)ethyl chloride Phenoxide->SN2_Attack Nucleophilic Addition Transition_State Transition State SN2_Attack->Transition_State Product Methyl 2-[2-(dimethylamino)ethoxy]benzoate + Halide Salt Transition_State->Product Leaving Group Departure

Caption: Simplified workflow of the Williamson ether synthesis mechanism.

Detailed Laboratory Protocol

This protocol is adapted from established procedures for the synthesis of similar methyl salicylate derivatives. [2][6]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Methyl Salicylate119-36-8152.150.15 mol
2-(Dimethylamino)ethyl chloride hydrochloride4584-46-7144.040.18 mol
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.210.30 mol
Acetone67-64-158.08250 mL
Toluene108-88-392.14200 mL
5% Sodium Hydroxide Solution1310-73-240.00200 mL
Deionized Water7732-18-518.02As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 0.15 mol of methyl salicylate in 250 mL of acetone.

  • Addition of Base: To the stirring solution, add 0.30 mol of anhydrous potassium carbonate.

  • Addition of Alkyl Halide: Add 0.18 mol of 2-(dimethylamino)ethyl chloride hydrochloride to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 60°C) and maintain stirring for 24-30 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess solvent using a rotary evaporator. c. Dissolve the crude product in 200 mL of toluene. d. Transfer the toluene solution to a separatory funnel and wash sequentially with deionized water (2 x 150 mL) and 5% sodium hydroxide solution (2 x 200 mL). [2]Finally, wash with deionized water until the aqueous layer is neutral.

  • Drying and Concentration: a. Dry the organic layer over anhydrous magnesium sulfate. b. Filter off the drying agent. c. Concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames. [7] * Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. [7] * Potassium Carbonate: Causes serious eye irritation.

    • Sodium Hydroxide: Causes severe skin burns and eye damage.

    • 2-(Dimethylamino)ethyl chloride hydrochloride: Acutely toxic and corrosive. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate. By understanding the underlying Williamson ether synthesis mechanism and adhering to the safety precautions, researchers can confidently and safely produce this compound for further investigation in drug discovery and development.

References

  • Li, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1569. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of methyl salicylate derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • PubMed. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267911A - Synthesis method of methyl salicylate.
  • Teach the Mechanism. (2022). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Agilent. (2018). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application

Application Note: Purification of Methyl 2-[2-(dimethylamino)ethoxy]benzoate via Flash Column Chromatography

Abstract This application note details the protocol for the purification of Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS: 18167-29-8).[1] Due to the presence of a basic tertiary amine moiety and a potentially hydrolyz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the purification of Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS: 18167-29-8).[1] Due to the presence of a basic tertiary amine moiety and a potentially hydrolyzable methyl ester, this molecule presents specific chromatographic challenges, primarily "tailing" and irreversible adsorption on standard acidic silica gel. This guide provides a robust methodology using Triethylamine (TEA)-modified silica chromatography , ensuring high recovery (>90%) and purity (>98%) suitable for pharmaceutical intermediate standards.[1]

Introduction & Chemical Context

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a key intermediate in the synthesis of pharmaceutical agents (e.g., prokinetic agents like Itopride).[1]

Molecule Analysis[1][2][3]
  • Core Structure: Lipophilic methyl benzoate ring.

  • Functional Handle: Basic dimethylaminoethoxy side chain (

    
    ).[1]
    
  • Purification Challenge: The silanol groups (

    
    ) on the surface of standard silica gel (
    
    
    
    ) act as weak acids. They protonate the tertiary amine of the target molecule during elution, leading to:
    • Peak Broadening (Tailing): Poor resolution from impurities.

    • Sample Loss: Irreversible binding to the column head.

    • Co-elution: Overlap with non-basic impurities like unreacted Methyl Salicylate.

To overcome this, we employ a Mobile Phase Modifier strategy to neutralize silica surface acidity.

Pre-Purification Analysis

Before committing the bulk sample, Thin Layer Chromatography (TLC) method development is mandatory to establish the correct solvent system.

Table 1: TLC Solvent System Screening
Solvent SystemAdditiveObservationSuitability
100% Ethyl Acetate NoneProduct stays at baseline (

); heavy streaking.[1]
❌ Unsuitable
10% MeOH / DCM NoneProduct moves (

) but streaks significantly.
⚠️ Risky
50% EtOAc / Hexane 1% TEA Product

; Spot is compact/round.
Ideal
10% MeOH / DCM 1%

Product

; Good shape.
✅ Alternative*

*Note: Methanolic ammonia is effective but can induce transesterification or hydrolysis of the methyl ester if exposure is prolonged. The TEA/EtOAc/Hexane system is safer for ester stability.

Detailed Purification Protocol

Method A: TEA-Modified Silica Gel (Standard Protocol)

This method uses standard irregular silica gel (40-63 µm) treated with Triethylamine (TEA) to block acidic sites.[1]

Reagents Required
  • Stationary Phase: Silica Gel 60 (40-63 µm).[1]

  • Solvents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc), Triethylamine (TEA).[2]

  • Sample: Crude reaction mixture containing Methyl 2-[2-(dimethylamino)ethoxy]benzoate.

Step-by-Step Workflow
  • Column Packing (Slurry Method):

    • Prepare a slurry of Silica Gel in Hexanes containing 1% (v/v) TEA .

    • Why? Pre-treating the silica ensures all acidic sites are neutralized before the sample touches the column.

    • Pour the slurry into the column and pack under air pressure.

    • Flush with 2 column volumes (CV) of Hexane/TEA (99:1) to equilibrate.

  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of DCM or Toluene.

    • Note: Avoid dissolving in acidic solvents (e.g., chloroform) which may protonate the amine.

    • Load carefully onto the sand bed.

  • Mobile Phase Preparation:

    • Solvent A: Hexanes + 1% TEA.

    • Solvent B: Ethyl Acetate + 1% TEA.

    • Critical: TEA must be present in both solvents to maintain the basic environment throughout the gradient.

  • Gradient Execution:

    • 0–2 CV: Isocratic 100% Solvent A (Elutes non-polar impurities like unreacted Methyl Salicylate).

    • 2–10 CV: Linear Gradient 0%

      
       60% Solvent B.
      
    • 10–12 CV: Hold at 60% Solvent B.

    • Observation: The target amine typically elutes between 30-50% EtOAc.

  • Fraction Collection & Workup:

    • Monitor fractions by TLC (visualize with UV 254nm or Dragendorff’s reagent for amines).

    • Pool pure fractions.

    • TEA Removal: Evaporate solvents. To remove residual TEA (bp 89°C), co-evaporate with heptane or dry under high vacuum (< 5 mbar) at 40°C for 2 hours.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making process for purifying basic amines, ensuring the correct stationary phase and modifier are selected.

PurificationWorkflow Start Crude Sample: Methyl 2-[2-(dimethylamino)ethoxy]benzoate CheckTLC Step 1: Run TLC (EtOAc/Hexane) Start->CheckTLC Streak Does the spot streak? CheckTLC->Streak NoStreak No (Rare) Streak->NoStreak Compact Spot YesStreak Yes (Expected) Streak->YesStreak Tailing ExecB 1. Dry load sample 2. Run Gradient: Hex -> EtOAc (No Modifier) 3. Direct Concentration NoStreak->ExecB Use Standard Silica SelectMethod Select Purification Strategy YesStreak->SelectMethod MethodA Method A: Standard Silica + 1% Triethylamine (TEA) SelectMethod->MethodA Standard Lab MethodB Method B: Amine-Functionalized Silica (KP-NH) SelectMethod->MethodB High Throughput ExecA 1. Slurry pack with Hex/TEA 2. Run Gradient: Hex -> EtOAc (+1% TEA) 3. Co-evaporate TEA MethodA->ExecA MethodB->ExecB QC Final QC: NMR & LC-MS ExecA->QC ExecB->QC

Caption: Decision tree for selecting the optimal purification pathway for basic amino-esters, contrasting TEA-modified silica vs. amine-functionalized silica.

Characterization & Purity Validation

Upon isolation, the identity and purity of the compound must be verified.[3]

  • 
     NMR (CDCl
    
    
    
    ):
    • Aromatic Region:

      
       7.7–7.8 (dd, 1H), 7.4 (m, 1H), 6.9–7.0 (m, 2H) – characteristic of ortho-substituted benzoates.
      
    • Ester Methyl:

      
       3.8–3.9 (s, 3H).
      
    • Ether Methylene:

      
       4.1–4.2 (t, 2H, 
      
      
      
      ).[1]
    • Amine Methylene:

      
       2.7–2.8 (t, 2H, 
      
      
      
      ).[1]
    • Dimethylamine:

      
       2.3–2.4 (s, 6H, 
      
      
      
      ).[1]
  • Mass Spectrometry (ESI+):

    • Expected

      
       m/z.
      

References

  • Biotage. (2023).[4][5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Purifying Acid-Sensitive and Basic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2014). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids: Supplementary Information (General Purification Protocols). Retrieved from [Link][1][6]

  • PubChem. (n.d.).[7] Compound Summary: Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS 18167-29-8).[1][8][9][10] Retrieved from [Link][1]

Sources

Method

"Methyl 2-[2-(dimethylamino)ethoxy]benzoate" use in synthesizing pharmaceutical intermediates

Based on the specific chemical structure provided (Methyl 2-[2-(dimethylamino)ethoxy]benzoate ), this Application Note is designed for pharmaceutical researchers focusing on Impurity Profiling , Reference Standard Synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure provided (Methyl 2-[2-(dimethylamino)ethoxy]benzoate ), this Application Note is designed for pharmaceutical researchers focusing on Impurity Profiling , Reference Standard Synthesis , and Structural Activity Relationship (SAR) studies for benzamide-class therapeutics (e.g., Itopride).[1][2][3]

While the para-isomer is the primary intermediate for the prokinetic drug Itopride , the ortho-isomer (the topic of this request) is a critical Positional Isomer Reference Standard required to validate the purity and specificity of the industrial process.

[1][2]

Abstract & Strategic Relevance

Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS: 18167-29-8) is a benzoate ester derivative featuring a basic dimethylaminoethoxy side chain.[1][2] In pharmaceutical synthesis, it serves two critical high-value functions:

  • Critical Quality Attribute (CQA) Reference Standard: It is the ortho-positional isomer of the key Itopride intermediate (Methyl 4-[2-(dimethylamino)ethoxy]benzoate).[2] Regulatory guidelines (ICH Q3A/Q3B) require the synthesis and characterization of potential positional isomers to demonstrate that they are effectively purged or absent from the final Active Pharmaceutical Ingredient (API).

  • Pharmacophore Building Block: It serves as a precursor for ortho-substituted benzamide analogs in Structure-Activity Relationship (SAR) studies, exploring steric influence on Dopamine D2 receptor binding affinity compared to their para-substituted counterparts.[1][2]

This guide provides a validated protocol for its synthesis, hydrolysis, and application in impurity profiling.[1][2][3]

Chemical Properties & Safety Profile[1][2][4]

PropertySpecification
Chemical Name Methyl 2-[2-(dimethylamino)ethoxy]benzoate
CAS Number 18167-29-8
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water (pH dependent)
pKa (Calculated) ~9.2 (tertiary amine)

Safety Warning: This compound is a skin and eye irritant. The precursor, 2-dimethylaminoethyl chloride , is a vesicant and a potential alkylating agent.[1][2][3] Handle all reagents in a fume hood with appropriate PPE (nitrile gloves, goggles).[1][2][3]

Synthesis Protocol: Williamson Etherification

This protocol utilizes a base-mediated alkylation of Methyl Salicylate.[2] The choice of Methyl Salicylate as the starting material (rather than the acid) prevents self-polymerization and simplifies purification via acid-base extraction.[2]

Reagents & Materials
  • Methyl Salicylate (1.0 eq): 15.2 g (100 mmol)[1][2]

  • 2-Dimethylaminoethyl chloride HCl (1.2 eq): 17.3 g (120 mmol)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.5 eq): 34.5 g (Anhydrous, milled)[1][2][3]

  • Potassium Iodide (KI) (0.1 eq): 1.66 g (Catalyst to accelerate Finkelstein-like substitution)[1][2]

  • Solvent: Acetone (Dry, 150 mL) or DMF (for faster rates, but harder workup)

Step-by-Step Methodology
  • Preparation of Base: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the anhydrous K₂CO₃ in Acetone (150 mL).

  • Addition of Phenol: Add Methyl Salicylate (15.2 g) to the suspension. Stir at room temperature for 15 minutes to allow initial deprotonation (color change to faint yellow may occur).

  • Addition of Electrophile: Add 2-Dimethylaminoethyl chloride hydrochloride and Potassium Iodide .

    • Expert Insight: The HCl salt is used directly; the excess carbonate neutralizes the HCl in situ, generating the free amine species for reaction.[3]

  • Reaction: Heat the mixture to reflux (approx. 56°C for Acetone) for 12–16 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting material (Methyl Salicylate) will disappear. Visualize with UV and Ferric Chloride stain (phenols turn purple; product does not).[2]

  • Workup (The "Self-Validating" Purification):

    • Cool the mixture and filter off the inorganic salts (KCl, excess K₂CO₃).[2][3] Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Acid-Base Extraction (Critical Step): Dissolve the oil in Ethyl Acetate (100 mL). Extract with 1M HCl (2 x 50 mL) .

      • Logic: The product (amine) goes into the aqueous acid layer. Unreacted Methyl Salicylate (non-basic) remains in the organic layer. This effectively purifies the product without chromatography.

    • Wash the aqueous acidic layer with fresh Ethyl Acetate (30 mL) to remove traces of phenol.

    • Basify the aqueous layer to pH > 10 using 4M NaOH (cool in an ice bath). The product will oil out.

    • Extract the product into Dichloromethane (DCM) (3 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate to yield Methyl 2-[2-(dimethylamino)ethoxy]benzoate .[1][2][3]

Yield Expectation: 75–85% (Pale yellow oil).

Application: Synthesis of the Carboxylic Acid Intermediate

For use in coupling reactions (to make benzamide impurities or analogs), the ester must be hydrolyzed.[3]

Protocol: Selective Hydrolysis[1][3]
  • Dissolution: Dissolve 10 mmol of the ester in Ethanol (20 mL).

  • Saponification: Add 10M NaOH (2.0 mL, 2 eq).

  • Reaction: Stir at 60°C for 2 hours. Monitor by HPLC or TLC.[2]

  • Isolation (Zwitterion Handling):

    • Concentrate ethanol.[2] Dilute with water (10 mL).

    • Carefully adjust pH to ~6.0–7.0 using 1M HCl.

    • Note: The product is an amino-acid zwitterion.[2] It may not precipitate easily.[2]

    • Lyophilize the aqueous solution to obtain the crude solid (containing NaCl) or extract with n-Butanol if salt-free material is required.[2]

Visualized Workflow & Logic

The following diagram illustrates the synthesis pathway and the critical "Purge Logic" used to distinguish this impurity from the active drug intermediate.

G cluster_logic Impurity Control Logic Start Methyl Salicylate (Ortho-isomer) Reaction Williamson Etherification (K2CO3 / Acetone / Reflux) Start->Reaction Reagent 2-Dimethylaminoethyl Chloride HCl Reagent->Reaction Purification Acid-Base Extraction (Removes unreacted Phenol) Reaction->Purification Crude Mixture Product Methyl 2-[2-(dimethylamino) ethoxy]benzoate (Target Impurity Std) Hydrolysis Hydrolysis (NaOH / EtOH) Product->Hydrolysis Purification->Product Pure Ester Acid 2-[2-(dimethylamino) ethoxy]benzoic acid Hydrolysis->Acid Coupling Amidation w/ Benzylamine Acid->Coupling Analog Ortho-Itopride Analog (SAR Study / Impurity) Coupling->Analog

Caption: Synthetic pathway for the ortho-isomer, highlighting the acid-base purification strategy and downstream conversion to benzamide analogs.

Analytical Validation (QC Parameters)

To validate the identity of the synthesized reference standard, compare against the following expected parameters.

TechniqueExpected Signal / CharacteristicInterpretation
HPLC (Reverse Phase) Retention Time (RT) shift vs. Para-isomerThe ortho-isomer typically elutes later than the para-isomer (Itopride intermediate) on C18 columns due to intramolecular H-bonding (masking polarity).[1][2]
¹H NMR (CDCl₃) δ 3.89 (s, 3H, -COOCH₃)Methyl ester singlet.[1][2][3]
¹H NMR (CDCl₃) δ 4.15 (t, 2H, -OCH₂-)Triplet for ethoxy methylene next to oxygen.[1][2][3]
¹H NMR (CDCl₃) δ 2.75 (t, 2H, -CH₂N-)Triplet for methylene next to amine.[1][2][3]
¹H NMR (CDCl₃) δ 2.35 (s, 6H, -N(CH₃)₂)Singlet for dimethylamine protons.[1][2][3]
¹H NMR (Aromatic) δ 6.9–7.8 (m, 4H)Characteristic ortho-substitution pattern (dd, td splitting).[1][2][3] Distinct from the symmetrical AA'BB' system of the para-isomer.

Troubleshooting & Expert Tips

  • Low Yield: If the reaction is sluggish, switch solvent from Acetone to DMF or Acetonitrile .[3] The higher boiling point of Acetonitrile (82°C) often drives the reaction to completion faster than Acetone.

  • Transesterification: Avoid using Methanol or Ethanol as the reaction solvent. The alkoxide generated from the carbonate can cause transesterification of the methyl ester.[3] Use aprotic solvents (Acetone, DMF, THF).[1][2][3]

  • Impurity Segregation: When using this compound as a reference marker in HPLC, ensure your gradient starts with low organic (e.g., 5% ACN) to separate the ortho-acid hydrolysis product from the para-acid, as their pKa values are similar but their lipophilicities differ due to the "ortho-effect."[1][2][3]

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[2] International Conference on Harmonisation.[2][4] Link

  • BenchChem. Application Notes and Protocols: The Role and Synthesis of Itopride. (Discusses the para-isomer pathway; ortho-isomer is the requisite control). 5

  • PubChem. Methyl 2-[2-(dimethylamino)ethoxy]benzoate (Compound Summary). National Library of Medicine.[2] Link[1][2]

  • Organic Chemistry Portal. Methyl Salicylate as a Selective Methylation Agent.[2] (Provides context on salicylate reactivity). 6[1][2]

  • Veeprho. Itopride Impurity Standards. (Lists various positional isomers used in QC). 7

Sources

Application

Application Notes: Methyl 2-[2-(dimethylamino)ethoxy]benzoate as a Versatile Building Block for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Introduction In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. An ideal building block offers not only a scaffold for derivatization but al...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. An ideal building block offers not only a scaffold for derivatization but also incorporates functionalities that can enhance pharmacokinetic or pharmacodynamic properties. Methyl 2-[2-(dimethylamino)ethoxy]benzoate emerges as such a promising, yet underexplored, starting material. Its structure is distinguished by a benzoate core, amenable to classical aromatic chemistry, and a dimethylaminoethoxy side chain. This side chain is a well-recognized pharmacophore in numerous FDA-approved drugs, often introduced to improve aqueous solubility, modulate basicity for salt formation, and engage in specific receptor interactions.[1][2]

These application notes provide a comprehensive technical guide for researchers, outlining novel, field-proven synthetic strategies to leverage Methyl 2-[2-(dimethylamino)ethoxy]benzoate for the construction of two critical classes of heterocyclic compounds: quinazolinones and 1,4-benzothiazines. These heterocyclic motifs are central to a multitude of biologically active molecules.[3][4] As direct synthetic routes from this specific starting material are not established in the literature, this guide presents logically devised, multi-step pathways. Each protocol is grounded in established chemical principles and supported by analogous transformations found in peer-reviewed literature, ensuring a high degree of scientific integrity and practical applicability.

Synthesis of the Core Building Block

The starting material, Methyl 2-[2-(dimethylamino)ethoxy]benzoate, can be reliably synthesized via a Williamson ether synthesis. This involves the reaction of methyl 2-hydroxybenzoate with 2-(dimethylamino)ethyl chloride in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like DMF. This straightforward and scalable reaction provides access to the core building block for the subsequent heterocyclic syntheses.[5]

Section 1: Synthesis of Quinazolinone Derivatives

Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][6] The following multi-step protocol outlines a robust pathway to synthesize novel quinazolinone derivatives starting from Methyl 2-[2-(dimethylamino)ethoxy]benzoate. The key strategic transformations involve regioselective nitration, reduction to an aniline, and subsequent cyclization to form the heterocyclic core.

Overall Synthetic Workflow for Quinazolinone Synthesis

The proposed synthetic pathway is a three-step process designed to introduce the necessary functionalities for the quinazolinone ring formation.

Quinazolinone Synthesis Workflow start Methyl 2-[2-(dimethylamino)ethoxy]benzoate step1 Step 1: Nitration (HNO3, H2SO4) start->step1 intermediate1 Methyl 3-nitro-2-[2-(dimethylamino)ethoxy]benzoate step1->intermediate1 step2 Step 2: Reduction (Fe, NH4Cl or H2, Pd/C) intermediate1->step2 intermediate2 Methyl 3-amino-2-[2-(dimethylamino)ethoxy]benzoate step2->intermediate2 step3 Step 3: Cyclization (e.g., Triethyl orthoformate, Aniline) intermediate2->step3 product Substituted Quinazolinone Derivative step3->product

Caption: Synthetic workflow for quinazolinone derivatives.

Detailed Experimental Protocols
Step 1: Regioselective Nitration

Causality and Rationale: The initial step is an electrophilic aromatic substitution to introduce a nitro group, which will serve as a precursor to the required amine. The starting material possesses two substituents on the benzene ring: a methoxycarbonyl group (-COOCH₃) and an alkoxy group (-OR). The alkoxy group is an ortho, para-director and activating, while the ester group is a meta-director and deactivating.[7][8][9][10] The combined directing effects and the steric hindrance from the existing ortho-substituents are expected to favor nitration at the C3 and C5 positions. Careful control of reaction conditions is crucial to achieve regioselectivity and prevent side reactions.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3.0 equiv.) to 0 °C in an ice-salt bath.

  • Slowly add Methyl 2-[2-(dimethylamino)ethoxy]benzoate (1.0 equiv.) to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (1.0 equiv.) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the benzoate ester over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired 3-nitro isomer.

Step 2: Reduction of the Nitro Group

Causality and Rationale: The nitro group is selectively reduced to a primary amine, forming the key anthranilate intermediate. Several methods are available for this transformation. Catalytic hydrogenation (H₂/Pd/C) is highly efficient, but chemoselective methods using metals in acidic or neutral media (e.g., Fe/NH₄Cl, SnCl₂) are also robust and can be advantageous if other reducible functional groups are present.[11][12][13] The NaBH₄-FeCl₂ system is particularly noteworthy for its high chemoselectivity in the presence of esters.[14][15]

Protocol (using Fe/NH₄Cl):

  • To a round-bottom flask, add the nitrated intermediate from Step 1 (1.0 equiv.), ethanol (10 mL/mmol), and a saturated aqueous solution of ammonium chloride (4 mL/mmol).

  • Heat the mixture to reflux (approx. 80 °C).

  • Add iron powder (5.0 equiv.) portion-wise over 30 minutes to control the exotherm.

  • Maintain the reaction at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude amine, which is often pure enough for the next step.

Step 3: Cyclocondensation to form the Quinazolinone Ring

Causality and Rationale: The final step involves the construction of the quinazolinone ring. A common and efficient method is the reaction of a 2-aminobenzoate with an orthoester (like triethyl orthoformate, which provides one carbon atom) and a primary amine.[16][17][18][19] This three-component reaction proceeds via formation of an amidine intermediate, followed by intramolecular cyclization and elimination of ethanol to furnish the stable quinazolinone core.

Protocol:

  • In a sealed vessel, combine the 3-amino-2-[2-(dimethylamino)ethoxy]benzoate intermediate (1.0 equiv.), a primary amine (e.g., aniline, 1.2 equiv.), and triethyl orthoformate (3.0 equiv.).

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., Yb(OTf)₃, Al(NO₃)₃·9H₂O, or p-toluenesulfonic acid, 0.1 equiv.).[16][19]

  • Heat the mixture at 80-120 °C for 2-6 hours. For microwave-assisted synthesis, irradiate at 100-150 °C for 15-30 minutes.[17]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the product and wash it with cold ethanol.

  • If no solid forms, remove the excess orthoester and solvent under reduced pressure. Purify the residue by recrystallization or column chromatography to obtain the final quinazolinone derivative.

Table 1: Representative Quinazolinone Products
Product IDR Group (from Amine)Expected Yield (%)Method
QZ-01 Phenyl75-85Thermal
QZ-02 4-Methoxyphenyl78-88Thermal
QZ-03 Benzyl70-80Microwave
QZ-04 Cyclohexyl65-75Microwave

Section 2: Synthesis of 1,4-Benzothiazine Derivatives

1,4-Benzothiazines are another class of heterocycles with significant biological importance, exhibiting activities such as antimicrobial, anti-inflammatory, and antioxidant effects.[3][20] The synthetic strategy presented here builds upon the intermediates developed in Section 1, demonstrating the utility of Methyl 2-[2-(dimethylamino)ethoxy]benzoate as a divergent building block. The key steps involve the transformation of the aniline intermediate into a 2-aminothiophenol derivative, followed by cyclization.

Overall Synthetic Workflow for 1,4-Benzothiazine Synthesis

This pathway extends from the amino-intermediate synthesized previously, requiring the introduction of a sulfur functionality ortho to the amine.

Benzothiazine_Synthesis_Workflow start Methyl 3-amino-2-[2-(dimethylamino)ethoxy]benzoate step1 Step 1: Diazotization & Thiocyanation (NaNO2, HCl; then KSCN, Cu(I)) start->step1 intermediate1 Methyl 3-amino-4-thiocyanato-2-[...]]benzoate step1->intermediate1 step2 Step 2: Reduction of Thiocyanate (e.g., NaBH4 or Zn/Acid) intermediate1->step2 intermediate2 Methyl 3-amino-4-mercapto-2-[...]]benzoate step2->intermediate2 step3 Step 3: Cyclization (e.g., α-Bromo ketone) intermediate2->step3 product Substituted 1,4-Benzothiazine Derivative step3->product

Caption: Synthetic workflow for 1,4-benzothiazine derivatives.

Detailed Experimental Protocols
Step 1 & 2: Synthesis of the 2-Aminothiophenol Intermediate

Causality and Rationale: The conversion of an aniline to a 2-aminothiophenol is a critical transformation. A reliable method involves a Sandmeyer-type reaction to introduce a thiocyanate (-SCN) group, which can then be reduced to the desired thiol (-SH).[21] The diazotization of the aniline followed by reaction with a thiocyanate salt in the presence of a copper(I) catalyst is a standard procedure for this transformation.[21][22] Subsequent reduction of the thiocyanate can be achieved with various reagents, such as sodium borohydride or zinc in acidic media.[23]

Protocol for Thiocyanation and Reduction:

  • Diazotization: Dissolve the 3-amino-2-[2-(dimethylamino)ethoxy]benzoate (1.0 equiv.) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

  • Thiocyanation: In a separate flask, prepare a solution of potassium thiocyanate (1.5 equiv.) and a catalytic amount of copper(I) thiocyanate or copper(I) cyanide. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the thiocyanate solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude thiocyanato intermediate.

  • Reduction: Dissolve the crude thiocyanato compound in ethanol. Add sodium borohydride (NaBH₄, 3.0 equiv.) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2-3 hours until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH ~5-6.

  • Extract the product, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the 3-amino-4-mercaptobenzoate derivative.

Step 3: Cyclization to form the 1,4-Benzothiazine Ring

Causality and Rationale: The 2-aminothiophenol derivative is now poised for cyclization. Reaction with an α-haloketone (e.g., phenacyl bromide) is a classic and highly effective method.[24] The reaction proceeds via initial S-alkylation of the thiol, followed by intramolecular condensation between the aniline nitrogen and the ketone carbonyl, leading to the 1,4-benzothiazine ring system.

Protocol:

  • Dissolve the 3-amino-4-mercaptobenzoate intermediate (1.0 equiv.) in a solvent such as ethanol or DMF.

  • Add a base, such as sodium bicarbonate or triethylamine (1.2 equiv.), to the solution.

  • Add the α-haloketone (e.g., 2-bromoacetophenone, 1.1 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and pour it into water.

  • Collect the precipitated solid by filtration or extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the final product by recrystallization or column chromatography.

Table 2: Representative 1,4-Benzothiazine Products
Product IDR' Group (from α-haloketone)Expected Yield (%)
BT-01 Phenyl70-80
BT-02 4-Chlorophenyl72-82
BT-03 Methyl65-75
BT-04 Thien-2-yl68-78

Safety and Handling

All experimental procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Starting Material: While specific data for Methyl 2-[2-(dimethylamino)ethoxy]benzoate is limited, related amino benzoates are generally considered to be of low acute toxicity but may cause skin and eye irritation. Handle with care.

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These reagents are highly corrosive and strong oxidizers. The nitration reaction is exothermic and must be strictly temperature-controlled to prevent runaway reactions.

  • Thiocyanation: This step involves the use of thiocyanate salts and the in-situ generation of diazonium salts. Diazonium salts can be explosive when dry and should be kept in solution and used immediately. Thiocyanates are toxic.

  • General Reagents: Handle all organic solvents, bases, and other reagents in accordance with their specific Safety Data Sheets (SDS).

References

  • Mora, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Kaur, H., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Heravi, M. M., et al. (2010). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid (1), aniline (2) and orthoester (or formic acid) in presence of HPA as catalyst. ResearchGate. [Link]

  • Dabiri, M., et al. (2011). Aluminium Nitrate–Catalyzed One-Pot Synthesis of 4(3H)-Quinazolinones by a Three-Component Coupling of Anthranilic Acid, Amines, and Ortho Esters. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 836-840. [Link]

  • Al-Masoudi, N. A. L. (2015). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 20(8), 13678-13727. [Link]

  • Mayo, M. S., et al. (2014). Convenient synthesis of benzothiazoles and benzimidazoles through Brønsted acid catalyzed cyclization of 2-amino thiophenols/anilines with β-diketones. Organic Letters, 16(3), 764-767. [Link]

  • Saadouni, M., et al. (2014). A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. [Link]

  • Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). 2-Aminothiophenol. Wikipedia. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(48), 30279-30298. [Link]

  • Cao, S.-L., et al. (2008). Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Synthetic Communications, 38(16), 2750-2759. [Link]

  • Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 116(15), 8463-8525. [Link]

  • Yan, T., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(23), 8527. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. [Link]

  • Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. ACS Publications. [Link]

  • Kumar, A., et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4), 828-835. [Link]

  • Reddy, T. J., et al. (2009). Yb(OTf)3-CatalyzedOne-Pot Synthesis of Quinazolin-4(3H)-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions. ResearchGate. [Link]

  • Ashenhurst, J. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Kumar, A., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. The Journal of Organic Chemistry, 86(1), 845-855. [Link]

  • Liu, J., et al. (2022). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 20(19), 4053-4057. [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341. [Link]

  • Reddy, P. V. G., et al. (2019). Preparation of 4(3H)-quinazolinones from aryldiazonium salt, nitriles and 2-aminobenzoate via a cascade annulation. Tetrahedron Letters, 60(10), 731-734. [Link]

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  • Anonymous. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Chen, S., et al. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines. Organic Chemistry Portal. [Link]

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  • Singh, P., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

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Sources

Method

Topic: Analytical Methods for the Quantification of Methyl 2-[2-(dimethylamino)ethoxy]benzoate

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This comprehensive guide provides detailed, validated analytical protocols for the quantitative determination of Methyl 2-[2-(...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide provides detailed, validated analytical protocols for the quantitative determination of Methyl 2-[2-(dimethylamino)ethoxy]benzoate. Recognizing the compound's structural features—a tertiary amine susceptible to chromatographic challenges and a benzoate ester chromophore suitable for UV detection—we present two robust, orthogonal methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and assay, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for applications requiring higher specificity and sensitivity. Each protocol is designed as a self-validating system, with methodologies grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reliability for researchers, scientists, and drug development professionals.[1][2]

Introduction and Analytical Strategy

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a chemical intermediate whose structural motifs are common in pharmaceutical development.[3] Accurate quantification is critical for ensuring reaction yield, purity, and consistency in research and manufacturing settings. The molecule's architecture presents a distinct analytical challenge: the tertiary amine moiety can interact with residual silanols on standard silica-based chromatography columns, leading to poor peak shape and compromised resolution, while the methyl benzoate portion provides a chromophore suitable for UV detection.[4][5]

Our strategy is to provide two distinct, complementary analytical solutions:

  • Method A: Reversed-Phase HPLC-UV: A widely accessible and robust method ideal for routine quantification in controlled sample matrices. We address the challenge of the tertiary amine by employing a modern, end-capped C18 column and a buffered mobile phase at a slightly acidic pH. This protonates the amine, minimizing undesirable secondary interactions and ensuring symmetrical peak shapes.

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method, ideal for complex matrices or for trace-level quantification and impurity identification.[6][7] GC-MS provides definitive identification based on both retention time and mass fragmentation patterns, offering an orthogonal approach to the HPLC method.[8]

The validation of these methods is paramount and will be structured according to the globally recognized ICH Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][9]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the reliable assay and quantification of Methyl 2-[2-(dimethylamino)ethoxy]benzoate in bulk material or simple formulations.

Chromatographic Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_std 1. Prepare Standard Stock & Dilutions setup 3. Equilibrate HPLC System prep_std->setup prep_sample 2. Prepare Sample Solution prep_sample->setup inject 4. Inject Standards & Samples setup->inject acquire 5. Acquire Chromatographic Data inject->acquire integrate 6. Integrate Peak Areas acquire->integrate calibrate 7. Construct Calibration Curve integrate->calibrate result 8. Calculate Concentration calibrate->result GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_std 1. Prepare Standard Stock & Dilutions setup 3. Configure GC-MS (SIM Mode) prep_std->setup prep_sample 2. Prepare Sample Solution prep_sample->setup inject 4. Inject Standards & Samples setup->inject acquire 5. Acquire Mass Spectral Data inject->acquire integrate 6. Extract & Integrate Ion Chromatogram acquire->integrate calibrate 7. Construct Calibration Curve integrate->calibrate result 8. Calculate Concentration calibrate->result Method_Selection start Define Analytical Need q1 Routine Assay / QC of Bulk Material? start->q1 q2 Trace Analysis or Impurity Identification? q1->q2  No hplc Use HPLC-UV Method (Method A) q1->hplc  Yes q2->hplc  No (Consider HPLC-MS) gcms Use GC-MS Method (Method B) q2->gcms  Yes

Sources

Application

Application Note: Derivatization Strategies for Methyl 2-[2-(dimethylamino)ethoxy]benzoate Analysis

Executive Summary Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS: 20059-73-8) is a critical pharmacophore, serving as a primary intermediate in the synthesis of gastroprokinetic agents like Itopride and structurally rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS: 20059-73-8) is a critical pharmacophore, serving as a primary intermediate in the synthesis of gastroprokinetic agents like Itopride and structurally related to local anesthetics.[1] In biological matrices and stability studies, this molecule presents a dual analytical challenge:

  • Thermal Instability: The ester linkage is prone to hydrolysis, reverting to 2-[2-(dimethylamino)ethoxy]benzoic acid.[1]

  • Peak Tailing: The basic tertiary amine moiety interacts with silanol groups in GC columns, causing severe peak tailing and sensitivity loss.

This Application Note details two targeted derivatization protocols designed to overcome these barriers. Protocol A focuses on GC-MS analysis via silylation of the hydrolytic metabolite. Protocol B outlines a Charge Derivatization workflow for Ultrasensitive LC-MS/MS , leveraging the tertiary amine to create a permanent cation for sub-picogram detection.[1]

Chemical Context & Mechanism[2][3]

Understanding the reactivity of the analyte is prerequisite to selecting the correct derivatization pathway.[1]

  • The Parent: Methyl 2-[2-(dimethylamino)ethoxy]benzoate.[1][2]

    • Key Feature: Tertiary Amine (

      
      ).[1]
      
    • Issue: In ESI+ (LC-MS), it ionizes well but suffers from matrix suppression.[1] In GC-MS, the amine causes adsorption.[1]

  • The Metabolite: 2-[2-(dimethylamino)ethoxy]benzoic acid.[1]

    • Key Feature: Carboxylic Acid + Tertiary Amine (Zwitterionic character).[1]

    • Issue: Non-volatile; requires derivatization for GC-MS.[3]

Derivatization Logic Diagram

DerivatizationLogic Parent Parent Molecule (Methyl Ester) Hydrolysis Hydrolysis/Metabolism Parent->Hydrolysis In Vivo / Stability Quat_Amine Quaternary Ammonium (Perm. Charge for LC-MS) Parent->Quat_Amine Protocol B: MeI / Alkylation Acid Metabolite (Carboxylic Acid) Hydrolysis->Acid TMS_Ester TMS-Ester Derivative (Volatile for GC-MS) Acid->TMS_Ester Protocol A: BSTFA + 1% TMCS

Protocol A: Silylation for GC-MS Profiling (Metabolite Focus)

Objective: Quantify the hydrolytic degradation product (the benzoic acid derivative) which is non-volatile. Mechanism: Nucleophilic attack of the carboxylic oxygen on the silicon atom of BSTFA, replacing the active proton with a trimethylsilyl (TMS) group.[1]

Reagents Required[1][2][3][5][6][7][8][9]
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS acts as a catalyst.

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts) or Acetonitrile.[1]

  • Internal Standard: Benzoic acid-d5 or Deuterated Itopride analog.

Step-by-Step Methodology
  • Sample Preparation:

    • Evaporate 50 µL of the sample extract (plasma/urine extract in ethyl acetate) to complete dryness under a gentle stream of Nitrogen at 40°C.

    • Critical: Moisture is the enemy. Ensure the vial is completely dry.

  • Reaction Assembly:

    • Add 50 µL of Anhydrous Pyridine to the residue. Vortex for 10 seconds.

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap the vial immediately with a PTFE-lined crimp cap.

  • Incubation:

    • Heat the vial at 70°C for 30 minutes .

    • Why? Steric hindrance from the ortho-ethoxy group requires thermal energy to drive the silylation of the carboxylic acid to completion [1].[1]

  • Instrumental Analysis:

    • Cool to room temperature.

    • Inject 1 µL into GC-MS (Splitless mode).

    • Inlet Temp: 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS).[1]

Data Interpretation (GC-MS)

The resulting derivative is Trimethylsilyl 2-[2-(dimethylamino)ethoxy]benzoate .[1]

Fragment Ion (m/z)OriginSignificance
[M]+ Molecular IonConfirm molecular weight (Parent Acid MW + 72 Da).[1]
[M-15]+ Loss of MethylCharacteristic of TMS derivatives (Silicon-Methyl cleavage).[1]
73 [Si(CH3)3]+Diagnostic ion for all TMS derivatives.
58 [CH2=N(CH3)2]+Characteristic of the dimethylaminoethyl side chain (Alpha cleavage).[1]

Protocol B: Charge Derivatization for Ultrasensitive LC-MS/MS

Objective: Enhance sensitivity for the parent molecule by 10-100x. Mechanism: Quaternization of the tertiary amine using Methyl Iodide (MeI).[1] This creates a permanent positive charge, independent of mobile phase pH, drastically increasing Electrospray Ionization (ESI) efficiency [2].[1]

Reagents Required[1][2][3][5][6][7][8][9]
  • Reagent: Methyl Iodide (MeI).[1] Warning: Neurotoxin and alkylating agent. Handle in fume hood.

  • Solvent: Acetonitrile (ACN).[1][3]

  • Buffer: Ammonium Formate (for LC mobile phase).

Step-by-Step Methodology
  • Reconstitution:

    • Dissolve the dry residue of the parent molecule (Methyl 2-[2-(dimethylamino)ethoxy]benzoate) in 100 µL of Acetonitrile.[1]

  • Alkylation Reaction:

    • Add 20 µL of Methyl Iodide .

    • Vortex and incubate at room temperature for 45 minutes .

    • Note: The reaction is usually rapid for sterically accessible tertiary amines.

  • Quench & Clean-up:

    • Evaporate the excess Methyl Iodide and solvent under Nitrogen (in a fume hood) to dryness.[1]

    • Reconstitute in Mobile Phase A (0.1% Formic Acid in Water).[1]

  • LC-MS/MS Conditions:

    • Mode: ESI Positive (ESI+).[1]

    • Transition: The precursor mass will increase by 15 Da (Methylation: +CH3).[1]

    • Advantage: Since the molecule is already charged, low pH mobile phases are not strictly required for ionization, allowing for flexible chromatographic optimization.[1]

Comparative Sensitivity Data
ParameterUnderivatized (Standard ESI)Derivatized (Quaternary Ammonium)
Ionization State pH dependent (protonation)Permanent Charge (pH independent)
LOD (Signal/Noise = 3) ~50 pg/mL~0.5 - 1.0 pg/mL
Matrix Effect High susceptibilityReduced (Elutes in different region)

Troubleshooting & Quality Control

Self-Validating Checks[1]
  • The "Blank" Check: Always run a reagent blank (BSTFA only or MeI only). Silylation reagents degrade column stationary phases over time; monitor siloxane bleed (m/z 207, 281).[1]

  • Moisture Control (Protocol A): If the TMS derivative peak is low and a broad peak for the free acid appears, your pyridine was likely "wet." Re-dry reagents over molecular sieves.

  • Incomplete Reaction (Protocol B): If the parent amine peak persists in LC-MS, increase incubation temperature to 40°C, but avoid exceeding 60°C to prevent ester hydrolysis.

Pathway Visualization: Fragmentation Logic[1]

Fragmentation Derivative TMS-Derivative (Precursor Ion) Frag1 m/z 58 (Amine Side Chain) Derivative->Frag1 Alpha Cleavage Frag2 [M-15]+ (Loss of CH3 from Si) Derivative->Frag2 Sigma Bond Cleavage Frag3 m/z 135 (Benzoyl Cation) Derivative->Frag3 Ester Cleavage

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1]

  • Kushnir, M. M., et al. (2005).[1] Derivatization of Amino-Containing Compounds for Signal Enhancement in ESI-MS. Analytical Chemistry. (General principle citation based on standard quaternary amine derivatization workflows).

  • PubChem. (2023). Methyl 2-[2-(dimethylamino)ethoxy]benzoate Compound Summary. National Library of Medicine. [1][4]

  • Shimadzu Application News. (2020). Analysis of Semivolatile Compounds by GCMS-TQ8040 NX. (Reference for Benzoic Acid derivative analysis standards).

Sources

Method

Application Notes &amp; Protocols: Methyl 2-[2-(dimethylamino)ethoxy]benzoate in Advanced Material Science

Prepared by a Senior Application Scientist Disclaimer: These application notes are intended for research and development purposes by qualified professionals. The protocols outlined are based on established principles in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Disclaimer: These application notes are intended for research and development purposes by qualified professionals. The protocols outlined are based on established principles in polymer chemistry and should be adapted and optimized for specific experimental contexts. All laboratory work should be conducted with appropriate safety precautions.

Introduction: Unveiling the Potential of a Multifunctional Molecule

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a molecule of significant interest in material science, primarily due to its unique combination of functional groups: a tertiary amine, an ether linkage, and a benzoate ester. This trifecta of functionalities opens up a wide array of potential applications, from influencing polymerization kinetics to imparting specific properties to the final materials. These notes will explore the theoretical framework and provide practical protocols for investigating the utility of this compound in several key areas of material science.

The tertiary amine group, in particular, is a well-documented accelerator in radical polymerization reactions and can act as a deoxygenating agent in photopolymerization systems. The presence of the benzoate structure suggests possibilities for creating novel polymer salts and liquid crystalline assemblies. This guide will delve into these potential applications, offering researchers a solid starting point for their investigations.

Section 1: Role as a Redox Co-initiator in Acrylic Polymer Systems

The dimethylamino group in Methyl 2-[2-(dimethylamino)ethoxy]benzoate suggests its potential as a co-initiator in redox-initiated polymerization, particularly for acrylic systems like those used in bone cements and industrial adhesives.

Mechanistic Insight

In a typical redox system for acrylic polymerization, a peroxide (like benzoyl peroxide, BPO) is paired with a tertiary amine. The amine acts as a reducing agent, accelerating the decomposition of the peroxide to generate free radicals, which then initiate polymerization. This allows for rapid curing at ambient temperatures. Studies have shown the effectiveness of tertiary aromatic amines as activators in the BPO-initiated redox polymerization for creating acrylic bone cements.[1]

Experimental Protocol: Evaluating Curing Characteristics of a PMMA-Based Resin

This protocol outlines a method to assess the efficacy of Methyl 2-[2-(dimethylamino)ethoxy]benzoate as a redox accelerator in a poly(methyl methacrylate) (PMMA) bone cement formulation.

Materials:

  • Methyl 2-[2-(dimethylamino)ethoxy]benzoate

  • Methyl methacrylate (MMA), stabilized

  • Poly(methyl methacrylate) (PMMA) powder

  • Benzoyl peroxide (BPO)

  • N,N-dimethyl-p-toluidine (DMPT) as a control accelerator

  • Differential Scanning Calorimeter (DSC)

  • Rheometer

Procedure:

  • Monomer Preparation: Prepare a liquid monomer phase by dissolving BPO (2.5 wt%) and the accelerator in MMA. The concentration of Methyl 2-[2-(dimethylamino)ethoxy]benzoate should be varied (e.g., 0.5, 1.0, 1.5 mol%) to study its effect. A control batch using DMPT at a standard concentration should also be prepared.

  • Dough Formation: Mix the liquid monomer phase with PMMA powder in a 1:2 powder-to-liquid ratio by weight.

  • Curing Profile Analysis (DSC): Immediately after mixing, place a sample of the dough (10-15 mg) into a DSC pan. Monitor the heat flow as a function of time at a constant temperature (e.g., 37°C) to determine the polymerization exotherm. The peak of the exotherm indicates the maximum rate of polymerization, and the total heat evolved is proportional to the degree of conversion.

  • Setting Time Determination (Rheology): Use a rheometer with parallel plate geometry to monitor the evolution of the storage (G') and loss (G'') moduli of the curing cement at 37°C. The setting time can be defined as the time at which G' crosses G''.

Data Analysis and Expected Outcomes:

AcceleratorConcentration (mol%)Peak Exotherm Time (min)Total Heat of Polymerization (J/g)Setting Time (min)
DMPT (Control)1.0tcontrolHcontrolscontrol
Methyl 2-[2-(dimethylamino)ethoxy]benzoate0.5texp1Hexp1sexp1
Methyl 2-[2-(dimethylamino)ethoxy]benzoate1.0texp2Hexp2sexp2
Methyl 2-[2-(dimethylamino)ethoxy]benzoate1.5texp3Hexp3sexp3

A shorter peak exotherm time and setting time compared to a negative control (without accelerator) would indicate its effectiveness as a co-initiator.

Section 2: Application in Photopolymerization as a Deoxygenating Agent

Oxygen is a potent inhibitor of free-radical polymerization. Tertiary amines can act as co-initiators and oxygen scavengers in photopolymerization reactions, particularly in systems initiated by UV or visible light.[2][3] This enables rapid, "in-air" polymerization without the need for extensive degassing.

Proposed Mechanism of Deoxygenation

Upon photoirradiation, a photoinitiator absorbs light and enters an excited state. In the presence of a tertiary amine, an electron transfer can occur, generating a radical cation from the amine. This amine radical can then react with molecular oxygen, effectively removing it from the system and allowing the polymerization to proceed.

G PI Photoinitiator PI_star Excited Photoinitiator (PI*) PI->PI_star hv (Light) Amine_radical Amine Radical Cation PI_star->Amine_radical Electron Transfer Polymer Propagating Polymer Chain PI_star->Polymer Initiates Amine Methyl 2-[2-(dimethylamino)ethoxy]benzoate Amine->Amine_radical Peroxy_radical Inert Peroxy Radical Amine_radical->Peroxy_radical Reacts with Oxygen O₂ (Inhibitor) Oxygen->Peroxy_radical Monomer Monomer Monomer->Polymer

Caption: Proposed deoxygenation mechanism in photopolymerization.

Protocol: High-Throughput Screening of Photopolymerization

This protocol is designed for efficiently screening the effectiveness of Methyl 2-[2-(dimethylamino)ethoxy]benzoate as a deoxygenating agent in a 96-well plate format.

Materials:

  • Methyl 2-[2-(dimethylamino)ethoxy]benzoate

  • Hydroxyethyl acrylate (HEA) or other suitable monomer

  • Photoinitiator (e.g., TPO, Irgacure 2959)

  • Solvent (e.g., dioxane, DMSO)

  • 96-well plates

  • Liquid handling robot or multichannel pipettes

  • Blue light LED array (450-470 nm)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the monomer, photoinitiator, and Methyl 2-[2-(dimethylamino)ethoxy]benzoate in the chosen solvent.

  • Plate Loading: Use a liquid handling robot or multichannel pipette to dispense varying ratios of the stock solutions into the wells of a 96-well plate. This allows for the high-throughput screening of different concentrations.

  • Photopolymerization: Place the 96-well plate under a blue light LED array for a specified period (e.g., 2-4 hours).

  • Polymer Isolation and Analysis: After polymerization, the solvent and unreacted components can be removed by evaporation. The resulting polymers can then be redissolved and analyzed directly from the plate using a high-throughput SEC system to determine the molecular weight and dispersity.

Workflow Diagram:

G Start Start Prep Prepare Stock Solutions (Monomer, Initiator, Amine) Start->Prep Dispense Dispense into 96-Well Plate (Varying Concentrations) Prep->Dispense Irradiate Irradiate with Blue Light Dispense->Irradiate Isolate Isolate Polymers (Evaporation) Irradiate->Isolate Analyze Analyze via SEC (MW, Dispersity) Isolate->Analyze End End Analyze->End

Caption: High-throughput photopolymerization screening workflow.

Section 3: Precursor for Functional Polymers

The structure of Methyl 2-[2-(dimethylamino)ethoxy]benzoate allows for its potential use as a building block for more complex polymer architectures.

Formation of Polymeric Salts and Liquid Crystals

The tertiary amine can be protonated by acidic polymers or small molecule acids, leading to the formation of polymeric salts. The benzoate moiety, particularly when combined with long-chain substituents on other molecules, could promote self-assembly and the formation of liquid crystalline phases. Research has shown that benzoic acids with long-chain substituents can form mesophases when combined with amine-containing polymers.[4]

Synthesis of Zwitterionic Polymers for Antifouling Surfaces

The tertiary amine group can be oxidized to form a tertiary amine oxide, which imparts zwitterionic character to the polymer.[5] Zwitterionic polymers are known for their excellent antifouling properties, which are highly desirable in biomedical applications. A polymer incorporating Methyl 2-[2-(dimethylamino)ethoxy]benzoate could be synthesized and subsequently oxidized to create a novel antifouling material.

Synthetic Pathway:

G Monomer Methyl 2-[2-(dimethylamino)ethoxy]benzoate Tertiary Amine Polymer Precursor Polymer Tertiary Amine Groups Monomer->Polymer Polymerization ZwitterionicPolymer Zwitterionic Polymer N-Oxide Groups Polymer->ZwitterionicPolymer Oxidation (e.g., H₂O₂)

Caption: Pathway to zwitterionic polymers.

Conclusion and Future Outlook

Methyl 2-[2-(dimethylamino)ethoxy]benzoate presents a compelling case for exploration in various domains of material science. Its potential as a polymerization accelerator, a key component in photopolymerization systems, and a building block for functional polymers warrants further investigation. The protocols provided herein offer a foundational framework for researchers to begin unlocking the full potential of this versatile molecule. Future work could focus on synthesizing novel copolymers incorporating this molecule and exploring their properties in applications ranging from biomedical coatings to advanced adhesives.

References

  • Studies on Salts of Amine-Containing Polymers with Benzoic Acids. IV.: Polymeric Salts of Some Benzoic Acids with Poly(Dimethylaminopropyl Methacrylamide) grafted onto Polyethylene Films. ResearchGate. Available from: [Link]

  • Application of tertiary amines with reduced toxicity to the curing process of acrylic bone cements. PubMed. Available from: [Link]

  • High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries. ACS Publications. Available from: [Link]

  • High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries. PMC. Available from: [Link]

  • Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications. MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of "Methyl 2-[2-(dimethylamino)ethoxy]benzoate" synthesis

Case ID: OPT-YIELD-02 Subject: Yield Optimization & Troubleshooting for Ortho-Alkylation of Methyl Salicylate Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-02 Subject: Yield Optimization & Troubleshooting for Ortho-Alkylation of Methyl Salicylate Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate involves the


 alkylation of Methyl Salicylate (Methyl 2-hydroxybenzoate) with 2-(dimethylamino)ethyl chloride.

While this appears to be a standard Williamson Ether Synthesis, the ortho-substitution pattern introduces specific yield-killing challenges not present in the para or meta isomers:

  • Intramolecular Hydrogen Bonding: The phenolic hydroxyl is chelated to the ester carbonyl, significantly reducing nucleophilicity.

  • Amine Salt Neutralization: The alkylating agent is typically supplied as a hydrochloride salt, consuming base and altering stoichiometry.

  • Amphoteric Solubility: The product contains a basic amine and a hydrolyzable ester, making workup pH critical.

This guide addresses these specific bottlenecks to elevate yields from the typical 40-50% to >85%.

Part 1: The Optimized Protocol (Gold Standard)

Do not use standard phenol alkylation conditions. Use this modified Finkelstein-assisted protocol.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl Salicylate Substrate1.0Limiting reagent.
2-(Dimethylamino)ethyl chloride HCl Alkylating Agent1.2 - 1.5Must account for HCl salt.

(Anhydrous)
Base3.0 - 4.0 Excess required to neutralize HCl salt and deprotonate phenol. Granular is preferred over powder to prevent caking.
Potassium Iodide (KI) Catalyst0.1 - 0.2Critical: Converts alkyl chloride to reactive alkyl iodide in situ.
Acetone or MEK Solvent[0.5 M]Polar aprotic. Acetone is standard; MEK allows higher temp (

) if reaction is sluggish.
Step-by-Step Workflow
  • Salt Break (Pre-activation): In the reaction vessel, suspend the 2-(dimethylamino)ethyl chloride HCl and

    
      (full amount) in the solvent. Stir at room temperature for 30 minutes.
    
    • Why? This generates the free amine base in situ before the phenol is introduced, preventing local acidity spikes that ruin the ester.

  • Addition: Add Methyl Salicylate and KI .

  • Reaction: Reflux vigorously.

    • Acetone:[1]

      
       for 12–18 hours.
      
    • MEK:

      
       for 6–8 hours.
      
  • Monitoring: Check TLC or HPLC. Look for the disappearance of the salicylate (strong UV active).

  • Filtration: Filter hot to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with solvent.
  • Concentration: Rotovap to remove solvent. Do not overheat (

    
    ) to avoid ester degradation.
    

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My conversion is stuck at 60%. Starting material remains."

Diagnosis: The "Ortho Effect" (Chelation). In methyl salicylate, the phenolic proton is hydrogen-bonded to the ester carbonyl. This makes it significantly less acidic (


) and harder to deprotonate than typical phenols.

Corrective Action:

  • Switch Solvent: Change from Acetone to DMF (Dimethylformamide) or DMAc . The high dielectric constant disrupts the internal H-bond.

    • Caution: DMF is harder to remove. Use aqueous workup (see below).[2][3]

  • Add Catalyst: Ensure you are using Potassium Iodide (KI) . The chloride leaving group is sluggish; converting it to an iodide increases the reaction rate (

    
    ).
    
Issue 2: "I lost my product during the aqueous workup."

Diagnosis: Incorrect pH management. Your product is a tertiary amine .[4]

  • If pH < 8: The amine protonates (

    
    ), becomes water-soluble, and is washed away in the aqueous layer.
    
  • If pH > 12: The methyl ester hydrolyzes to the carboxylic acid (saponification).

Corrective Action (The "pH 9 Window"):

  • Dissolve the crude residue in Ethyl Acetate.

  • Wash with saturated

    
      (pH ~8.5) or dilute 
    
    
    
    . NEVER use dilute HCl to remove unreacted amine; you will extract your product.
  • If you used DMF: Wash with 5%

    
     solution (3x) to pull the DMF into the water phase without acidifying.
    
Issue 3: "The product turned into a solid/polymer in the flask."

Diagnosis: Quaternization (Self-Alkylation). The product contains a nucleophilic tertiary amine. If the reaction runs too long or too concentrated, the product's amine tail can attack the alkyl halide of another molecule, forming a quaternary ammonium salt (polymerization).

Corrective Action:

  • Dilution: Ensure concentration is not higher than 0.5 M.

  • Stoichiometry: Do not use a massive excess of the alkyl halide (>2.0 equiv).

  • Time: Stop the reaction once the starting phenol is <5%. Do not "over-cook."

Part 3: Visualizing the Chemistry

Diagram 1: Reaction Pathway & Failure Modes

This diagram illustrates the competition between the desired pathway and the two main yield killers: Chelation (slowing initiation) and Quaternization (ruining product).

ReactionPath SM Methyl Salicylate (Chelated Phenol) Intermediate Phenoxide Anion (Nucleophile) SM->Intermediate K2CO3 / Heat (Breaks H-Bond) Reagent Cl-CH2-CH2-N(Me)2 (Free Base) Product Target Ether (Methyl 2-[2-(dimethylamino)ethoxy]benzoate) Intermediate->Product Reagent + KI (Cat) (SN2 Attack) Byproduct_Acid Hydrolysis Byproduct (Carboxylic Acid) Product->Byproduct_Acid High pH Workup (Saponification) Byproduct_Quat Quaternary Salt (Polymerization) Product->Byproduct_Quat Over-reaction (Attack on Reagent)

Caption: The "Happy Path" (Green/Blue) requires breaking the H-bond chelation. Dashed red lines indicate failure modes due to over-reaction or pH errors.

Diagram 2: Workup Decision Tree

Follow this logic to ensure isolation of the product from the reaction mixture.

WorkupLogic Start Crude Reaction Mixture SolventCheck Solvent Used? Start->SolventCheck DMF_Wash Wash org. layer with 5% LiCl SolventCheck->DMF_Wash DMF Acetone_Evap Evaporate Acetone Redissolve in EtOAc SolventCheck->Acetone_Evap Acetone AcidWash Did you use Acid Wash? DMF_Wash->AcidWash Acetone_Evap->AcidWash Fail_Acid YIELD LOSS: Product in Aqueous Layer AcidWash->Fail_Acid Yes (HCl) BaseWash Base Wash pH? AcidWash->BaseWash No StrongBase pH > 12 (NaOH) BaseWash->StrongBase High WeakBase pH 8-9 (NaHCO3) BaseWash->WeakBase Optimal Result_Hyd Hydrolysis (Acid Formed) StrongBase->Result_Hyd Result_Success Pure Product (Organic Layer) WeakBase->Result_Success

Caption: Logic flow for workup. The critical decision point is avoiding Acid washes (protonates amine) and Strong Base washes (hydrolyzes ester).

References

  • BenchChem. (2025).[2][3] Methyl 4-(2-(dimethylamino)ethoxy)benzoate Synthesis and Analogues. Retrieved from

    • Note: Validates the base/solvent choice for amino-ethoxy benzoate deriv
  • Organic Chemistry Portal. (2014). Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

    • Note: General mechanism and Finkelstein modification (KI)
  • Organic Syntheses. (1946).

    
    -Dimethylaminoethyl Chloride Hydrochloride Synthesis. Org. Synth. 1946, 26, 13. Retrieved from 
    
    • Note: Establishes the properties of the starting m
  • Google Patents. (1984). Process for the alkylation of phenolic compounds (US4453004A). Retrieved from

    • Note: Industrial conditions for avoiding hydrolysis during salicylate alkyl
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from

    • Note: Troubleshooting side reactions (E2 elimin

Sources

Optimization

Identifying side-products in "Methyl 2-[2-(dimethylamino)ethoxy]benzoate" synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side-products encountered during this synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing Methyl 2-[2-(dimethylamino)ethoxy]benzoate?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the deprotonation of the phenolic hydroxyl group of methyl salicylate to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride, leading to the formation of the desired ether linkage via an Sₙ2 mechanism.[1][2]

Q2: Which base is most suitable for this reaction?

The choice of base is critical for the successful deprotonation of methyl salicylate. While strong bases like sodium hydride (NaH) can be used, they may also promote side reactions.[3] For phenols, moderately strong bases are often sufficient and offer better control.[4] Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[3][5] The ideal base will be strong enough to deprotonate the phenol efficiently without being so aggressive as to cause degradation or unwanted side reactions.

Q3: What solvents are recommended for this synthesis?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the reaction rate.[1] Solvents such as acetone, N,N-dimethylformamide (DMF), and acetonitrile are common choices.[1][6] Protic solvents should be avoided as they can solvate the phenoxide nucleophile, reducing its reactivity.[1]

Reaction and Side-Product Formation Pathways

The synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a robust reaction, but like any chemical transformation, it is susceptible to side-product formation. Understanding these pathways is key to troubleshooting and optimizing your synthesis.

Main Reaction Pathway

The desired reaction proceeds via a standard Williamson ether synthesis.

Main_Reaction MS Methyl Salicylate Phenoxide Methyl Salicylate Phenoxide MS->Phenoxide Deprotonation Product Methyl 2-[2-(dimethylamino)ethoxy]benzoate Phenoxide->Product Sₙ2 Attack DMEC 2-(Dimethylamino)ethyl chloride DMEC->Product Salt Salt (e.g., KCl) Base Base (e.g., K₂CO₃) Base->Phenoxide

Caption: Main Sₙ2 reaction pathway.

Potential Side-Product Pathways

Several side reactions can occur, leading to impurities that can complicate purification and reduce yields.

Side_Reactions cluster_hydrolysis Ester Hydrolysis cluster_transesterification Transesterification cluster_quaternization Quaternization MS Methyl Salicylate SA Salicylic Acid MS->SA Base/H₂O DMEA 2-(Dimethylamino)ethanol (from DMEC hydrolysis) TS Transesterification Product DMEA->TS MS_T Methyl Salicylate MS_T->TS Product Product Quat Quaternary Ammonium Salt Product->Quat DMEC 2-(Dimethylamino)ethyl chloride DMEC->Quat

Caption: Common side-product formation pathways.

Troubleshooting Guide: Common Side-Products and Their Identification

This section details the most common side-products, their mechanisms of formation, and strategies for their detection and mitigation.

Side-Product Formation Mechanism Analytical Detection (Expected Signals) Prevention & Mitigation Strategies
Salicylic Acid Ester Hydrolysis: Occurs if water is present in the reaction mixture, leading to base-mediated hydrolysis of the methyl ester.[7][8][9]TLC: More polar spot than starting material. ¹H NMR: Absence of the methyl ester singlet (~3.9 ppm). Appearance of a broad carboxylic acid proton signal (>10 ppm). MS (ESI-): [M-H]⁻ at m/z 137.Ensure anhydrous conditions by using dry solvents and reagents. Minimize reaction time and temperature to reduce the rate of hydrolysis.
Unreacted Methyl Salicylate Incomplete Reaction: Insufficient base, low temperature, or short reaction time can lead to incomplete conversion.[3]TLC: Spot corresponding to the starting material. ¹H NMR: Presence of characteristic signals for methyl salicylate, including the phenolic -OH proton.[10] GC-MS: Peak with a mass spectrum matching methyl salicylate (m/z 152).Use a stronger base or increase the stoichiometry of the base.[3] Increase reaction temperature or prolong the reaction time.[1]
2-(Dimethylamino)ethanol Hydrolysis of Alkylating Agent: 2-(dimethylamino)ethyl chloride can hydrolyze in the presence of water or hydroxide ions.GC-MS: Peak corresponding to the alcohol (m/z 89). ¹H NMR: Presence of characteristic signals for the alcohol, which may be broad due to exchange.Maintain anhydrous conditions. Use a non-hydroxide base like K₂CO₃ or NaH.
Transesterification Product Reaction with 2-(Dimethylamino)ethanol: If 2-(dimethylamino)ethanol is present (from hydrolysis), it can act as a nucleophile and displace the methoxy group of methyl salicylate.[11]LC-MS: Peak with a mass corresponding to the transesterification product (m/z 223).[12] ¹H NMR: Absence of the methyl ester singlet and presence of new signals for the ethoxy group attached to the carbonyl.Prevent the formation of 2-(dimethylamino)ethanol by ensuring anhydrous conditions.
Quaternary Ammonium Salt N-Alkylation: The tertiary amine of the product can react with another molecule of 2-(dimethylamino)ethyl chloride to form a quaternary ammonium salt.[13][14]LC-MS: Peak with a mass corresponding to the quaternized product (m/z 317). ¹H NMR: Complex spectrum with additional signals for the N-ethyl groups and downfield shifts of adjacent protons.Use a stoichiometric amount of 2-(dimethylamino)ethyl chloride. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Troubleshooting Workflow

When encountering issues such as low yield or the presence of impurities, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow cluster_paths Start Problem Encountered (e.g., Low Yield, Impurities) Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Analyze Identify Identify Major Components (Product, Starting Materials, Side-Products) Analyze->Identify Unreacted_SM High Levels of Unreacted Starting Material? Identify->Unreacted_SM Hydrolysis_Products Presence of Hydrolysis Products? Unreacted_SM->Hydrolysis_Products No Action_Base Increase Base Stoichiometry or Use Stronger Base. Increase Temperature/Time. Unreacted_SM->Action_Base Yes Other_Impurity Other Major Impurity Detected? Hydrolysis_Products->Other_Impurity No Action_Anhydrous Ensure Anhydrous Conditions. Use Dry Solvents/Reagents. Hydrolysis_Products->Action_Anhydrous Yes Action_Stoichiometry Check Stoichiometry of Alkylating Agent. Consider Slow Addition. Other_Impurity->Action_Stoichiometry Yes (e.g., Quat Salt) Purify Optimize Purification (Chromatography, Recrystallization) Other_Impurity->Purify No Action_Base->Purify Action_Anhydrous->Purify Action_Stoichiometry->Purify

Caption: A systematic workflow for troubleshooting synthesis issues.

Analytical Protocols

Accurate identification of side-products relies on robust analytical techniques. Below are step-by-step guides for common methods.

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Objective: To monitor the progress of the reaction and quickly identify the presence of starting materials and major products/impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing it to saturate.

  • Using a capillary tube, spot the crude reaction mixture, a co-spot (crude mixture + starting material), and the starting material standard on the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product should be less polar than the starting methyl salicylate.

Rationale: TLC provides a rapid and cost-effective way to assess the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot indicate a successful reaction. The relative polarity of side-products can also be estimated.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Objective: To identify and quantify volatile starting materials and side-products.

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate GC column (e.g., DB-5ms)

  • Helium carrier gas

  • Sample vials

  • Solvent for dilution (e.g., Dichloromethane)

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent.

  • Set up the GC-MS method with an appropriate temperature program to separate the components of interest.

  • Inject the sample into the GC-MS.

  • Analyze the resulting chromatogram to identify peaks corresponding to the product, starting materials, and any volatile side-products.

  • Confirm the identity of each peak by comparing its mass spectrum to a library database or known standards.

Rationale: GC-MS is highly sensitive and provides structural information from the mass spectrum, making it ideal for identifying unknown volatile impurities.

Protocol 3: ¹H NMR Spectroscopy for Structural Elucidation

Objective: To confirm the structure of the desired product and identify major impurities.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Crude or purified sample

Procedure:

  • Dissolve a small amount of the sample in the deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the chemical shifts, coupling constants, and integration values to assign protons to the molecular structure. Compare the spectrum to known data for the product and potential side-products.

Rationale: NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the product and quantification of impurities based on signal integration.

References

  • Vertex AI Search. (n.d.). Basic hydrolysis of methyl salicylate to produce salicylic acid.
  • Vertex AI Search. (2012, November 14). Chemistry 211 Experiment 3.
  • Vertex AI Search. (n.d.). Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf.
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Magritek. (n.d.). Chemistry Education Experiment Manual.
  • LibreTexts. (2020, June 29). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • BenchChem. (n.d.). Methyl 4-(2-(dimethylamino)ethoxy)benzoate|CAS 73119-82-1.
  • American Chemical Society. (2001, January 30). Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (2025, August 6). Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in Tertiary Amine Methacrylate Diblock Copolymers | Request PDF.
  • Google Patents. (2006, February 2). WO 2006/011696 A1.
  • PubChem. (n.d.). Methyl 2-(2-(2-(2-(dimethylamino)ethoxy)phenyl)ethyl)benzoate hydrochloride.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • Ataman Kimya. (n.d.). MADAME QUAT (QUATERNIZED 2-DIMETHYLAMINOETHYL).
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • SlidePlayer. (n.d.). Preparation of Methyl Salicylate.
  • Google Patents. (n.d.). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.
  • Google Patents. (n.d.). EP1634571A1 - Transesterification process for producing salicylic esters used in perfumes.
  • Vedantu. (2024, July 2). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
  • International Union of Crystallography. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Royal Society of Chemistry. (n.d.). Quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers for multipurpose antibacterial applications.
  • Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
  • Scilit. (n.d.). Transesterification of methyl salicylate with isoamyl alcohol assisted by microwave irradiation and promoted by acid-basic catalysts.
  • ResearchGate. (2025, October 14). Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation.
  • ChemicalBook. (n.d.). 2-(Dimethylamino)ethyl benzoate synthesis.
  • PubMed. (2022, July 26). Tandem Transesterification-Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation.
  • Google Patents. (n.d.). CN105693525A - 2-dimethylaminoethyl chloride hydrochloride synthesis technology.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
  • Defense Technical Information Center. (2011, October 7). Methyl Salicylate: A Reactive Chemical Warfare Agent Surrogate to Detect Reaction with Hypochlorite (POSTPRINT).
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 2-(Diethylamino)ethyl Chloride: Synthesis, Properties, and Pharmaceutical Applications.
  • ResearchGate. (n.d.). Synthetic routes of methyl salicylate derivatives. (A) Synthetic routes... | Download Scientific Diagram.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen.
  • Google Patents. (n.d.). CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol.

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Troubleshooting

"Methyl 2-[2-(dimethylamino)ethoxy]benzoate" degradation pathways and stability studies

Welcome to the technical support center for Methyl 2-[2-(dimethylamino)ethoxy]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-[2-(dimethylamino)ethoxy]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability studies and degradation pathway analysis. Understanding the stability of this molecule is critical for ensuring its quality, safety, and efficacy in any pharmaceutical application. This document provides a structured approach to anticipating and resolving common experimental challenges.

Understanding the Molecule: Key Structural Features and Stability Implications

Methyl 2-[2-(dimethylamino)ethoxy]benzoate possesses three key functional groups that are prime targets for degradation:

  • Benzoate Ester: Susceptible to hydrolysis under both acidic and basic conditions.

  • Tertiary Amine (dimethylamino): Prone to oxidation, leading to the formation of an N-oxide.

  • Ether Linkage (ethoxy): Generally stable, but can be cleaved under harsh acidic conditions or be susceptible to oxidation.

A thorough understanding of these functionalities is the first step in designing robust forced degradation studies.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability testing of Methyl 2-[2-(dimethylamino)ethoxy]benzoate.

Q: What are the primary degradation pathways I should anticipate for this molecule?

A: Based on its structure, the most probable degradation pathways are hydrolysis of the methyl ester group and oxidation of the tertiary amine. Hydrolysis will yield 2-[2-(dimethylamino)ethoxy]benzoic acid and methanol. Oxidation will primarily form the N-oxide derivative. Cleavage of the ether bond is less likely but should be considered under strenuous acidic or oxidative conditions.

Q: Which regulatory guidelines should I follow for these studies?

A: The foundational guidelines are provided by the International Council for Harmonisation (ICH). Specifically, ICH Q1A(R2) outlines the requirements for stability testing and stress testing, while ICH Q1B provides specific guidance on photostability testing.[1][2] These guidelines are essential for ensuring that your stability data will be accepted by regulatory agencies like the FDA and EMA.[3]

Q: How much degradation is considered sufficient in a forced degradation study?

A: The goal is not to completely degrade the molecule but to achieve a level of degradation that is sufficient to demonstrate the specificity of your analytical method. A target degradation of 5-20% is generally recommended.[1] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability profile of the product under normal storage conditions.[4]

Q: What is "mass balance" and why is it critical in these studies?

A: Mass balance is an essential component of a forced degradation study that confirms all degradation products have been accounted for. It is calculated by summing the assay value of the parent drug and the amounts of all known and unknown degradation products. A good mass balance, typically between 95% and 105%, demonstrates that your analytical method is capable of detecting all major degradants and that no significant portion of the drug has been lost to non-chromatophoric compounds, volatile substances, or irreversible adsorption to container surfaces.[5]

Troubleshooting Guides: From Experimental Setup to Data Interpretation

This section is structured as a series of troubleshooting scenarios you might encounter during your experiments.

Hydrolytic Degradation

The ester functionality is the most likely site of hydrolytic attack. Both acid-catalyzed and base-catalyzed (saponification) mechanisms should be investigated.[6][7]

Q: My compound shows significant degradation under both acidic and basic conditions. What are the primary degradation products?

A: Under both conditions, the primary degradation pathway is the cleavage of the methyl ester bond. The expected products are 2-[2-(dimethylamino)ethoxy]benzoic acid and methanol . In the basic hydrolysis sample, the benzoic acid derivative will be present as its carboxylate salt. You will need to neutralize the sample with acid to observe the carboxylic acid peak in your chromatogram.

Predicted Hydrolytic Degradation Pathway

G cluster_main Methyl 2-[2-(dimethylamino)ethoxy]benzoate cluster_products Degradation Products struct1 struct2 2-[2-(dimethylamino)ethoxy]benzoic acid struct1->struct2 H+ or OH- / H2O struct3 Methanol struct1->struct3 H+ or OH- / H2O

Q: I'm observing a minor, late-eluting peak in my harsh acid hydrolysis sample that is not present in the base hydrolysis. What could it be?

A: This could potentially be due to the cleavage of the ether linkage under harsh acidic conditions, which is a known, albeit slower, reaction compared to ester hydrolysis. This would result in the formation of 2-hydroxybenzoic acid (salicylic acid) and 2-(dimethylamino)ethanol . The salicylic acid derivative would likely be the late-eluting peak due to its phenolic hydroxyl group. To confirm, you can co-inject a standard of salicylic acid or use LC-MS to identify the mass of the unknown peak.

Q: My hydrolysis reaction seems very slow, especially under neutral conditions. How can I accelerate it without causing secondary degradation?

A: Temperature is a key factor in accelerating hydrolysis.[8] You can perform the study at an elevated temperature, for example, 60-80°C. It is crucial to monitor the degradation over several time points to establish the degradation kinetics and to ensure you are not forming secondary degradants from over-stressing the molecule. Start with milder conditions (e.g., 60°C) and increase the temperature if the degradation rate is still too low.

Experimental Protocol: Hydrolytic Degradation

  • Preparation: Prepare a stock solution of Methyl 2-[2-(dimethylamino)ethoxy]benzoate at approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of ~0.1 mg/mL.

  • Incubation: Place all three solutions, along with a control solution (diluted in mobile phase), in a water bath at 60°C.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately cool the aliquots. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to halt the reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Oxidative Degradation

The tertiary amine is the most likely site for oxidation. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent in forced degradation studies.

Q: I'm observing a major new peak after exposing my sample to hydrogen peroxide. What is the most likely product?

A: The most probable product is the N-oxide derivative , formed by the oxidation of the dimethylamino group.[9] This is a common metabolic and degradation pathway for tertiary amines. The N-oxide is generally more polar than the parent compound and will likely elute earlier in a reversed-phase HPLC method.

Predicted Oxidative Degradation Pathway

G cluster_main Methyl 2-[2-(dimethylamino)ethoxy]benzoate cluster_product Degradation Product struct1 struct2 N-oxide derivative struct1->struct2 H₂O₂

Q: The peak corresponding to the N-oxide is showing significant tailing in my chromatogram. How can I improve its peak shape?

A: Peak tailing for amine-containing compounds, including N-oxides, is often due to secondary interactions with residual silanols on the silica-based column packing. To mitigate this, you can:

  • Lower the mobile phase pH: Using a mobile phase with a pH around 2.5-3.5 will ensure the N-oxide is protonated, which can reduce silanol interactions.

  • Add a competing amine: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%).

  • Use a modern, end-capped column: Columns specifically designed for polar or basic compounds often have better shielding of residual silanols.

Q: My mass balance is poor in the oxidative stress study. What are potential reasons?

A: Poor mass balance in oxidative studies can be due to several factors:

  • Formation of non-UV active degradants: The molecule could degrade into smaller fragments that do not have a chromophore.

  • Formation of volatile compounds: Degradation could produce volatile substances that are lost from the sample.

  • Peroxide interference: Residual hydrogen peroxide can sometimes interfere with the chromatography or detection. Ensure your analytical method is robust to its presence.

  • Multiple minor degradants: Oxidation can sometimes lead to a complex mixture of minor products that are difficult to quantify accurately. Using a mass spectrometer (LC-MS) can help in identifying these minor species.

Experimental Protocol: Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of ~0.1 mg/mL.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Analyze samples at initial, and subsequent time points (e.g., 2, 6, 24 hours). The reaction is typically faster than hydrolysis.

  • Analysis: Directly inject the samples into the HPLC system. There is usually no need for quenching.

Photolytic and Thermal Degradation

Q: My compound shows slight discoloration but minimal degradation by HPLC after photostability testing. How should I interpret this?

A: Discoloration is a physical change that must be reported, even if the chemical purity by HPLC is largely unaffected. It suggests that some form of degradation is occurring, but the degradant may be present at a very low level, be non-chromatophoric at your detection wavelength, or it could be a polymeric species. This result indicates that the drug substance or product should be protected from light.[10][11]

Q: Do I need to test the compound in both solid and solution states for photostability?

A: Yes, ICH Q1B recommends testing in both the solid state and in solution.[12] The degradation pathways can be very different. Solid-state degradation is often influenced by crystal form and packing, while solution-state degradation is influenced by the solvent.

Experimental Protocol: Photostability Testing

  • Sample Preparation:

    • Solid: Spread a thin layer of the solid compound in a suitable container (e.g., petri dish).

    • Solution: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile) in a quartz cuvette or other transparent container.

  • Control: Prepare identical "dark" control samples wrapped in aluminum foil.

  • Exposure: Place the samples and dark controls in a photostability chamber.

  • ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

  • Analysis: After exposure, dissolve the solid samples and analyze both solid and solution samples, along with their respective dark controls, by HPLC.

Q: What is an appropriate temperature for thermal stress testing, and should I include humidity?

A: For thermal stress, a temperature significantly above accelerated stability conditions is typically used, such as 70-80°C.[2] If the compound is intended for a solid dosage form or is known to be hygroscopic, including a high humidity condition (e.g., 75% RH) is highly recommended, as moisture can significantly accelerate solid-state degradation.[3][13]

Data Summary and Interpretation

A well-structured table is crucial for summarizing the results of a forced degradation study.

Table 1: Hypothetical Forced Degradation Results for Methyl 2-[2-(dimethylamino)ethoxy]benzoate

Stress ConditionTime% Assay of ParentMajor Degradant(s)% DegradationMass Balance (%)
0.1 M HCl24h at 60°C89.52-[2-(dimethylamino)ethoxy]benzoic acid10.599.2
0.1 M NaOH8h at 60°C85.22-[2-(dimethylamino)ethoxy]benzoic acid14.899.5
3% H₂O₂6h at RT88.1N-oxide derivative11.998.7
Thermal (Solid)48h at 80°C98.9Minor unknown peaks1.1100.1
Photolytic (Solid)ICH Q1B99.2Minor unknown peaks0.899.8

Workflow and Pathway Visualization

Visual aids are invaluable for understanding complex processes.

General Workflow for Forced Degradation Studies

G cluster_setup Phase 1: Setup & Stress cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Define Objectives & Select API Batch B Prepare Samples (Solid & Solution) A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B->C D Prepare Control & Blank Samples B->D E Withdraw Samples at Time Points C->E G Analyze via Stability-Indicating HPLC D->G F Quench/Neutralize (if applicable) E->F F->G H Assess Peak Purity & Specificity G->H I Calculate % Degradation & Mass Balance H->I J Identify Major Degradants (LC-MS) I->J K Propose Degradation Pathways J->K

References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • Academia.edu. (n.d.). Stability indicating hplc method development: a review. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • IJCRT.org. (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, September 21-22). How To Develop Stability Indicating HPLC Methods. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Waterman, K. C., & Swanson, J. T. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Journal of Pharmaceutical Sciences, 111(1), 31-41. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Bunting, J. W., & Chu, S. S. (1976). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 54(21), 3451-3459. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • Whittingham, J. L., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemical Journal, 402(1), 133-140. Retrieved from [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis Kinetics of Benzoate Esters. Retrieved from [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 112(6), 3125-3215. Retrieved from [Link]

  • Goti, A., & Cicchi, S. (2014). Oxidation of Amines and N-Hetarenes. Science of Synthesis, 2014(1), 245-296. Retrieved from [Link]

  • Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]

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  • Google Patents. (n.d.). EP0092862A1 - Process for the oxidation of tertiary amines to amine oxides.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8). Retrieved from [Link]

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Optimization

Technical Support Center: Purification of Methyl 2-[2-(dimethylamino)ethoxy]benzoate by Recrystallization

Welcome to the technical support center for the purification of Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS No. 18167-29-8).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS No. 18167-29-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining this compound in high purity through recrystallization. Drawing upon established principles of physical organic chemistry and extensive experience in purification sciences, this document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol.

Introduction: The Challenge of Purifying a Bifunctional Molecule

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a molecule that presents unique purification challenges due to its bifunctional nature. It possesses both a tertiary amine and a methyl ester, making it susceptible to hydrolysis and pH-dependent solubility. Understanding these properties is paramount to developing a successful recrystallization protocol. This guide will equip you with the knowledge to anticipate and overcome common obstacles, ensuring a high-yield, high-purity product.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the recrystallization of Methyl 2-[2-(dimethylamino)ethoxy]benzoate in a question-and-answer format.

Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute is highly soluble in the hot solvent and becomes supersaturated too quickly upon cooling, or when the melting point of the solute is lower than the temperature of the solution.

Causality and Solutions:

  • High Solute Concentration: You may be using too little solvent. While the goal is to use a minimal amount of hot solvent, an overly concentrated solution can lead to oiling out.

    • Solution: Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can also promote slower cooling.

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent for your compound, even at lower temperatures.

    • Solution: Consider a mixed solvent system (also known as a solvent-antisolvent system). Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) at the same temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the turbidity and then allow it to cool slowly. For a compound like Methyl 2-[2-(dimethylamino)ethoxy]benzoate, a good starting point for a mixed solvent system could be ethyl acetate/heptane or isopropanol/water.[1]

Question 2: The recrystallized product is discolored (e.g., yellow or brown). How can I obtain a colorless product?

Answer:

Discoloration in the final product is typically due to the presence of colored impurities that are not effectively removed during recrystallization.

Causality and Solutions:

  • Trapped Impurities: The crystal lattice may have formed too quickly, trapping impurities within the crystals.

    • Solution: Ensure slow crystal growth by allowing the solution to cool gradually. A second recrystallization may be necessary.

  • Adsorbed Impurities: Some impurities may adsorb to the surface of the crystals.

    • Solution: After collecting the crystals by filtration, wash them with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.

  • Charcoal Treatment: For persistent color, treatment with activated charcoal can be effective.

    • Protocol: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the solute) to the hot solution and swirl. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can lead to a significant loss of your desired product.

Question 3: The recovery of my compound after recrystallization is very low. What are the potential causes and how can I improve the yield?

Answer:

Low recovery is a frequent issue in recrystallization and can stem from several factors.

Causality and Solutions:

  • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. It is better to add the solvent in small portions to the heated mixture.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.

  • Incomplete Crystallization: You may not be allowing enough time or a low enough temperature for complete crystallization.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start.

  • Compound is Too Soluble in the Chosen Solvent: Even when cold, the solvent may be too effective at dissolving your compound.

    • Solution: Re-evaluate your solvent choice. A solvent in which your compound has lower solubility at cold temperatures is needed. Refer to the solvent selection section in the FAQs.

  • Hydrolysis of the Ester: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid, which will likely remain in the mother liquor.

    • Solution: Use anhydrous solvents if possible and avoid prolonged heating. The tertiary amine in the molecule has a pKa likely around 9-10, meaning it can act as a base and potentially catalyze hydrolysis.[2]

Question 4: My compound won't crystallize at all, even after cooling in an ice bath and scratching the flask. What should I do?

Answer:

Failure to crystallize can be due to a supersaturated solution that is resistant to nucleation or the presence of impurities that inhibit crystal formation.

Causality and Solutions:

  • Supersaturation: The solution may be supersaturated but lacking a nucleation site to initiate crystal growth.

    • Solution 1: Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the cold solution. This will provide a template for further crystal growth.

    • Solution 2: Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod at the meniscus can create microscopic scratches that serve as nucleation sites.

  • Impurity Interference: Certain impurities can inhibit the formation of a crystal lattice.

    • Solution: It may be necessary to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove these problematic impurities before attempting recrystallization.

  • Solvent Issues:

    • Solution 1: Reduce Solvent Volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

    • Solution 2: Add an Anti-solvent: As described for "oiling out," the addition of a poor solvent to a solution in a good solvent can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing Methyl 2-[2-(dimethylamino)ethoxy]benzoate?

  • Single Solvent Systems: Good candidates to screen include:

    • Isopropanol: A polar protic solvent that is often a good choice for compounds with some polarity.

    • Ethyl Acetate: An ester-containing solvent that may effectively dissolve the compound when hot.

    • Acetonitrile: A polar aprotic solvent.

  • Mixed Solvent Systems: These often provide the best results. Promising pairs include:

    • Isopropanol/Water: The compound should be soluble in isopropanol, and water can act as an anti-solvent.

    • Ethyl Acetate/Heptane (or Hexane): A classic combination for moderately polar compounds. The compound should be soluble in ethyl acetate, with heptane or hexane serving as the anti-solvent.

    • Toluene/Heptane (or Hexane): For less polar impurities, this system can be effective.

A systematic approach to solvent selection is recommended, starting with small-scale tests in test tubes.

Q2: How can I effectively remove water-soluble impurities?

A2: If your crude product is contaminated with water-soluble impurities (e.g., salts from the reaction workup), a liquid-liquid extraction prior to recrystallization is advisable. Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water or a saturated sodium chloride solution (brine). The water-soluble impurities will partition into the aqueous layer. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and then remove the solvent under reduced pressure to obtain the crude product for recrystallization.

Q3: Can the tertiary amine in the molecule cause problems during recrystallization?

A3: Yes, the tertiary amine can influence the purification in several ways:

  • pH-Dependent Solubility: In the presence of acidic impurities or an acidic solvent system, the tertiary amine can become protonated, forming a salt. This will significantly increase its polarity and water solubility, and decrease its solubility in non-polar organic solvents.

  • Potential for Hydrolysis: As a basic site within the molecule, the tertiary amine can potentially act as an intramolecular catalyst for the hydrolysis of the adjacent ester group, especially if water is present and the solution is heated for an extended period.[4]

  • Emulsion Formation: During an aqueous workup, the amine can act as a surfactant, leading to the formation of emulsions that can make phase separation difficult.

Q4: What are the likely impurities in a sample of Methyl 2-[2-(dimethylamino)ethoxy]benzoate?

A4: The impurities will largely depend on the synthetic route used. A common synthesis involves the Williamson ether synthesis, reacting a substituted methyl benzoate with 2-(dimethylamino)ethyl chloride.[1][5]

  • Unreacted Starting Materials: Methyl 2-hydroxybenzoate and 2-(dimethylamino)ethyl chloride.

  • By-products: Products of side reactions, such as the elimination of HCl from 2-(dimethylamino)ethyl chloride to form N,N-dimethylvinylamine.

  • Degradation Products: The primary degradation product would be 2-[2-(dimethylamino)ethoxy]benzoic acid, resulting from the hydrolysis of the methyl ester.

Detailed Experimental Protocol: Recrystallization of Methyl 2-[2-(dimethylamino)ethoxy]benzoate

This protocol provides a general procedure. The optimal solvent and volumes should be determined by preliminary small-scale trials.

Materials:

  • Crude Methyl 2-[2-(dimethylamino)ethoxy]benzoate

  • Recrystallization solvent(s) (e.g., isopropanol, ethyl acetate/heptane)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter paper

  • Glass funnel (short-stemmed or stemless for hot filtration)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, it is too soluble for a single-solvent recrystallization. If it is insoluble, heat the test tube gently. If the compound dissolves when hot and precipitates upon cooling, you have found a suitable single solvent. If it remains insoluble when hot, try a different solvent. For a mixed solvent system, dissolve the compound in a few drops of a "good" solvent and then add a "poor" solvent dropwise until turbidity persists.

  • Dissolution: Place the crude Methyl 2-[2-(dimethylamino)ethoxy]benzoate in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a stir bar. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Place a piece of fluted filter paper in a short-stemmed or stemless funnel. Pre-heat the funnel and a clean receiving Erlenmeyer flask by pouring some hot solvent through the filter paper. Quickly filter the hot solution containing your compound.

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the melting point.

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does it 'Oil Out'? crystals_form->oiling_out No low_yield Is Yield Low? crystals_form->low_yield Yes solution3 Try seeding or scratching. crystals_form->solution3 No, after waiting oiling_out->cool Retry solution1 Too much solvent? Evaporate some solvent. oiling_out->solution1 solution2 Cool too fast? Cool slowly. oiling_out->solution2 Yes solution7 Change solvent system. oiling_out->solution7 discolored Are Crystals Discolored? low_yield->discolored solution4 Use less solvent. low_yield->solution4 Yes solution5 Ensure complete cooling. low_yield->solution5 pure_product Pure Product Obtained discolored->pure_product No solution6 Use activated charcoal. Perform a second recrystallization. discolored->solution6 Yes solution1->cool Retry solution2->cool Retry solution3->cool Retry solution4->dissolve Retry solution5->cool Retry solution6->dissolve Retry solution7->dissolve Retry

Sources

Troubleshooting

Methods for removing impurities from crude "Methyl 2-[2-(dimethylamino)ethoxy]benzoate"

Technical Support Center: Purification of Methyl 2-[2-(dimethylamino)ethoxy]benzoate Ticket ID: #PUR-882-AMINE[1] Subject: Impurity Removal & Isolation Protocols Assigned Specialist: Senior Application Scientist, Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-[2-(dimethylamino)ethoxy]benzoate

  • Ticket ID: #PUR-882-AMINE[1]

  • Subject: Impurity Removal & Isolation Protocols

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The target molecule, Methyl 2-[2-(dimethylamino)ethoxy]benzoate , presents a classic purification challenge in organic synthesis: separating a basic amino-ester from neutral or acidic starting materials (specifically Methyl Salicylate) without hydrolyzing the sensitive ester linkage.[1]

The purification strategy relies on the amphiphilic nature of the molecule. By exploiting the tertiary amine (


), we can reversibly switch the molecule’s solubility between organic and aqueous phases, effectively "washing away" non-basic impurities.

Module 1: Diagnostic & Impurity Profiling

Before initiating purification, confirm your impurity profile. The synthesis (typically alkylation of Methyl Salicylate with 2-(dimethylamino)ethyl chloride) generates three primary impurity classes:

Impurity TypeChemical NatureBehavior in Extraction
Methyl Salicylate (Starting Material)Phenolic Ester (Weakly Acidic)Remains in organic phase during acid wash.[1]
2-(dimethylamino)ethyl chloride Tertiary Amine (Basic)Critical: Co-extracts with product into acid.[1] Requires specific removal (see FAQ).
Salicylic Acid (Hydrolysis Byproduct)Carboxylic Acid (Acidic)Removed by mild basic wash (

).
Inorganic Salts (

, KCl)
IonicRemoved by water wash.[1]

Module 2: The "Golden Standard" – Reverse Acid-Base Extraction

Objective: Isolate the target amine from neutral/acidic organic impurities (Methyl Salicylate) using pH-controlled phase switching.[1]

Prerequisites:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Acid Source: 1N Hydrochloric Acid (HCl) – Do not use concentrated acid to avoid ester hydrolysis.[1]

  • Base Source: Saturated Sodium Bicarbonate (

    
    ) or 2N NaOH (cold).[1]
    
  • Temperature: Maintain all aqueous steps at 0–5°C to prevent hydrolysis.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 volumes relative to crude mass).

  • Initial Wash (Inorganic Removal): Wash the organic layer twice with cold water to remove inorganic salts and DMF (if used as solvent).

  • The "Reverse" Extraction (Target Capture):

    • Extract the organic layer with cold 1N HCl (3 x 3 volumes).

    • Mechanism:[1][2][3][4] The target amine protonates (

      
      ), becoming water-soluble.[1]
      
    • Separation:

      • Organic Layer: Contains Methyl Salicylate and neutral impurities.[1][5] Discard (or save for recovery).

      • Aqueous Layer: Contains the target product as the hydrochloride salt. Keep this.

  • The "Release" (Basification):

    • Cool the acidic aqueous layer to 0°C.

    • Slowly adjust pH to ~10–11 using 20% NaOH or saturated

      
      .[1] Monitor temperature closely; do not exceed 10°C.
      
    • Observation: The solution will become cloudy as the free base oil separates.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with fresh EtOAc or DCM (3 x).

    • Combine organic layers.[1][5][6]

    • Dry over Anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      

Result: A pale yellow oil containing the purified free base, free of Methyl Salicylate.

Module 3: Visualization of Purification Logic

The following flowchart illustrates the phase-switching logic used in Module 2.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Methyl Salicylate) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent AcidWash Extract with Cold 1N HCl OrgSolvent->AcidWash OrgLayer1 Organic Layer 1 (Contains Methyl Salicylate) AcidWash->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Layer (Acidic) (Target-H+ Salt) AcidWash->AqLayer1 Target protonates Basify Basify to pH 10 (Cold NaOH/K2CO3) AqLayer1->Basify FinalExtract Extract with DCM/EtOAc Basify->FinalExtract FinalOrg Final Organic Layer (Purified Target Free Base) FinalExtract->FinalOrg Target deprotonates WasteAq Waste Aqueous FinalExtract->WasteAq

Caption: Logic flow for separating basic amino-ester target from non-basic impurities via pH manipulation.

Module 4: Advanced Troubleshooting (FAQs)

Q1: I still see a spot for the alkyl chloride starting material (2-(dimethylamino)ethyl chloride) on TLC. Why didn't the acid extraction remove it? A: This is a common issue. Both the target and the alkyl chloride reagent are tertiary amines; both protonate and go into the water layer during acid extraction.

  • The Fix: The alkyl chloride is much more water-soluble than the target benzoate.[1]

    • After the final basification and extraction (Step 5 above), wash the final organic layer copiously with water (5-6 times). The small alkyl chloride molecule will partition into the water, while the lipophilic benzoate target stays in the organic layer.

    • Alternatively, heat the crude reaction mixture with a small amount of secondary amine (like diethylamine) to consume the alkyl chloride, converting it to a highly water-soluble diamine before workup.

Q2: My yield dropped significantly after acid extraction. Did I lose the product? A: Check the pH of your "Waste Aqueous" layer.

  • If the basification (Step 4) did not reach pH > 10, the amine may still be protonated and trapped in the water.

  • Risk Factor: If you used strong acid or allowed the mixture to heat up, you may have hydrolyzed the ester. Check the "Organic Layer 1" for Salicylic Acid (by TLC). If confirmed, maintain strictly cold conditions (<5°C) next time.

Q3: The product is an oil and difficult to handle. Can I make it a solid? A: Yes. The Hydrochloride salt is often a stable solid.

  • Protocol: Dissolve the purified free base oil in dry Diethyl Ether or Isopropanol. Add a solution of HCl in Dioxane (or bubbling HCl gas) dropwise at 0°C. The white hydrochloride salt will precipitate. Filter and wash with ether. This also serves as a final purification step (recrystallization).

References

  • Process for the preparation of Itopride. World Intellectual Property Organization (WIPO). Publication WO/2006/011696.[1][7] (Describes the alkylation and workup of the 4-isomer, chemically analogous to the 2-isomer). Link

  • Vogel's Textbook of Practical Organic Chemistry. Acid-Base Extraction Techniques.[1] 5th Edition.[1] (General reference for separation of amines from neutral organics).

  • BenchChem Protocol. Synthesis of Methyl Salicylate Derivatives. (Provides solubility data and stability warnings for amino-alkoxy benzoates). Link

Sources

Optimization

"Methyl 2-[2-(dimethylamino)ethoxy]benzoate" safe handling and storage procedures

Technical Support Center: Methyl 2-[2-(dimethylamino)ethoxy]benzoate A Guide for Researchers and Drug Development Professionals Frequently Asked Questions (FAQs): Compound Characteristics and Hazards This section provide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-[2-(dimethylamino)ethoxy]benzoate

A Guide for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs): Compound Characteristics and Hazards

This section provides a top-level overview of Methyl 2-[2-(dimethylamino)ethoxy]benzoate, addressing the most common initial inquiries.

Q1: What is Methyl 2-[2-(dimethylamino)ethoxy]benzoate and what is its typical application?

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a benzoate ester derivative.[2] Its structure, featuring a dimethylaminoethoxy side chain, suggests it is a versatile chemical building block or intermediate in synthetic and pharmaceutical chemistry.[2] Analogous compounds are key precursors in the synthesis of Active Pharmaceutical Ingredients (APIs), such as drugs for gastrointestinal motility disorders.[2] As a tertiary amine, it may also function as a polymerization accelerator in materials science applications.[2]

Q2: What are the primary health hazards associated with this compound?

Based on the known hazards of its structural analogs, Methyl 2-[2-(dimethylamino)ethoxy]benzoate should be handled as a hazardous substance. The primary concerns are:

  • Severe Skin and Eye Damage: The 2-[2-(dimethylamino)ethoxy]ethanol moiety is classified as causing severe skin burns and eye damage.[1] Direct contact is likely to cause serious, potentially irreversible, damage.

  • Oral Toxicity: Related compounds are classified as harmful if swallowed.[3][4]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.[5][6]

Table 1: Inferred Hazard Profile for Methyl 2-[2-(dimethylamino)ethoxy]benzoate | Hazard Classification (Inferred from Analogs) | GHS Pictogram | Signal Word | Hazard Statement (Example) | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation, Category 1B/1C |

ngcontent-ng-c1352109670="" class="ng-star-inserted">
| Danger | H314: Causes severe skin burns and eye damage.[1] | | Serious Eye Damage, Category 1 |

| Danger | H318: Causes serious eye damage.[1] |
| Acute Toxicity (Oral), Category 4 |

| Warning | H302: Harmful if swallowed.[4] |

Troubleshooting Guide: Safe Handling and Emergency Response

This section addresses specific issues you may encounter during experimental work, focusing on the causality behind protocol choices.

Issue 1: Selecting Appropriate Personal Protective Equipment (PPE)

Q: I am preparing to use this compound for the first time. What is the mandatory PPE, and are there specific materials I should choose?

A: Due to the high likelihood of corrosivity, standard laboratory PPE is insufficient. The primary goal is to create a complete barrier against skin and eye contact.

Causality: The compound's chemical structure, particularly the amine and ether groups, suggests it can penetrate standard latex gloves and cause severe chemical burns upon contact.[1] Therefore, your PPE selection must be based on proven chemical resistance.

Step-by-Step PPE Selection and Donning Protocol:

  • Engineering Controls First: Always handle this compound inside a certified chemical fume hood to control vapor inhalation.[7][8] Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Hand Protection: Wear chemical-resistant gloves. A heavier-duty glove made of butyl rubber or laminate is recommended for direct handling or risk of splash. For tasks requiring more dexterity, double-gloving with a robust nitrile outer glove is a minimum requirement.[9] Always check the manufacturer's glove compatibility chart for your specific glove type.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[7][10] Given the risk of severe eye damage, a full-face shield worn over the goggles is strongly recommended, especially when handling volumes greater than a few milliliters or during transfers where splashing can occur.[9][11]

  • Body Protection: A flame-retardant, chemical-resistant lab coat is required. For larger quantities or procedures with a high splash risk, a chemical apron or impervious coveralls should be worn.[10] Ensure clothing is long-sleeved and fully buttoned.

  • Footwear: Do not wear open-toed shoes in the laboratory. Substantial, closed-toe footwear is required to protect from spills.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_action Action start Task: Handle Methyl 2-[2-(dimethylamino)ethoxy]benzoate assess Assess Risk: - Corrosive to Skin/Eyes - Inhalation Hazard start->assess controls Confirm Engineering Controls: - Fume Hood Operational - Eyewash/Shower Accessible assess->controls eyes Eyes/Face: - Chemical Splash Goggles (Mandatory) - Face Shield (Recommended) controls->eyes hands Hands: - Chemical-Resistant Gloves (e.g., Butyl Rubber, Double Nitrile) body Body: - Chemical-Resistant Lab Coat - Apron/Coveralls for High Splash Risk respiratory Respiratory: (If fume hood fails or for large spills) - NIOSH-approved respirator with organic vapor cartridge proceed Proceed with Experiment body->proceed

Caption: PPE selection workflow for handling the compound.
Issue 2: Accidental Spill Response

Q: I've spilled approximately 10 mL of the compound on the laboratory floor. How do I safely manage the cleanup?

A: A spill of this nature presents immediate contact and inhalation hazards. Your response must be swift, systematic, and focused on preventing exposure and contamination spread.

Causality: The compound is likely a liquid with some vapor pressure. Spilled material can be absorbed through footwear and spread, while vapors can accumulate in poorly ventilated areas. A systematic cleanup protocol neutralizes the chemical and contains the waste, mitigating these risks.

Step-by-Step Spill Cleanup Protocol:

  • Alert and Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Assess and Protect: If the spill is large or you feel unwell, evacuate and call emergency services. For a small, manageable spill, ensure you are wearing the full PPE detailed in the previous section, including respiratory protection if vapors are significant.[10]

  • Containment: Cover the spill with a non-combustible absorbent material like vermiculite, diatomaceous earth, or clean sand.[12] Do not use combustible materials like paper towels as the initial absorbent. Work from the outside of the spill inward to prevent spreading.

  • Neutralization (if applicable): For amine-containing compounds, a weak acid solution can be used for final decontamination after the bulk material is absorbed, but consult your institution's safety office for specific procedures.

  • Collection: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material into a clearly labeled, sealable hazardous waste container.[8][10]

  • Decontamination: Wipe the spill area with a suitable solvent (as recommended by your safety officer), followed by soap and water.

  • Disposal: Dispose of the waste container, used PPE, and cleaning materials according to your institution's hazardous waste procedures.[4]

  • Report: Report the incident to your laboratory supervisor or safety officer.

Spill_Response_Protocol spill Spill Occurs alert 1. Alert Personnel & Isolate Area spill->alert assess 2. Assess Spill Size alert->assess evacuate Evacuate & Call Emergency Services assess->evacuate Large / Uncontrolled ppe 3. Don Full PPE (incl. Respiratory Protection) assess->ppe Small / Manageable contain 4. Contain with Inert Absorbent (Work outside-in) ppe->contain collect 5. Collect Waste into Labeled Container contain->collect decontaminate 6. Decontaminate Area collect->decontaminate dispose 7. Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Decision tree for responding to a chemical spill.
Issue 3: Accidental Personal Exposure

Q: What are the critical first-aid steps if the compound gets on my skin or in my eyes?

A: Immediate and thorough decontamination is the most critical action to mitigate severe chemical burns and prevent systemic absorption.

Causality: As a corrosive substance, the compound will begin to damage tissue immediately upon contact. The longer it remains, the more severe the injury will be. Rapid flushing with water dilutes and removes the chemical.

First Aid Protocols:

  • Skin Contact:

    • Immediately go to the nearest safety shower or drench hose.[6]

    • While flushing, remove all contaminated clothing, including gloves and shoes.[3] Do not delay flushing to remove clothing.

    • Flush the affected area with copious amounts of lukewarm water for at least 15 minutes.[7]

    • Do not apply any creams or ointments.[7]

    • Seek immediate medical attention after flushing is complete.[7]

  • Eye Contact:

    • Immediately proceed to an eyewash station.[7]

    • Hold eyelids open and flush eyes with a continuous, gentle stream of lukewarm water for at least 15 minutes.[5][7] Ensure water flows from the inner corner of the eye to the outer to avoid contaminating the other eye.

    • Remove contact lenses if present and easy to do so, but do not interrupt flushing.[3]

    • Seek immediate medical attention.[7]

  • Inhalation:

    • Move the affected person to fresh air immediately.[5]

    • If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, perform artificial respiration.[6]

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Do NOT induce vomiting.[7] This can cause further damage to the esophagus.

    • If the person is conscious and able to swallow, have them rinse their mouth with water and then drink one or two glasses of water to dilute the chemical.[3][5]

    • Seek immediate medical attention. Call a poison control center.

FAQs: Storage and Stability

Q1: How should I store this compound to ensure its integrity and safety?

A: Proper storage is crucial for maintaining the compound's purity and preventing hazardous situations.

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale
Container Store in the original, tightly sealed container.[10][12] Prevents contamination, leaks, and reaction with atmospheric moisture or oxygen.
Location Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[13][12] Minimizes vapor pressure and degradation. Proper ventilation prevents accumulation of harmful vapors.
Light Protect from direct sunlight and store in the dark.[12][14] Benzoate structures can be light-sensitive, leading to degradation over time.
Atmosphere Store under a standard atmosphere. Avoid storage under an oxygen-free (inert) atmosphere unless specified by the supplier.[13] Some chemicals require oxygen to stabilize inhibitors that prevent hazardous reactions like polymerization.[13]

| Security | Store in a locked cabinet or secure area. | Prevents access by unauthorized personnel. |

Q2: Are there any chemicals or materials that should not be stored near Methyl 2-[2-(dimethylamino)ethoxy]benzoate?

A: Yes. Incompatible materials can react violently, leading to heat generation, pressure buildup, or the release of toxic gases.

Known Incompatibilities (Based on Functional Groups):

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides) Can lead to vigorous or explosive reactions.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) The tertiary amine group is basic and will react exothermically with strong acids.

  • Strong Bases: (e.g., sodium hydroxide) Can promote hydrolysis of the ester group.

  • Sources of Ignition: Keep away from heat, sparks, open flames, and static discharge.[10][12]

References

  • Methyl benzoate MSDS. (2005, October 10). ScienceLab.com. Retrieved from [Link]

  • Safety Data Sheet: Methyl benzoate. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Methyl Benzoate. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • SAFETY DATA SHEET. (2020, February 10). Regulations.gov. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]

  • SAFETY DATA SHEET: 1,2-Di-(dimethylamino) ethane. (2010, September 16). Bio-Rad. Retrieved from [Link]

  • Guidance for Selection of Protective Clothing for MDI Users. (n.d.). Covestro Solution Center. Retrieved from [Link]

  • Safety data sheet. (2022, October 19). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). WEBAC-Chemie GmbH. Retrieved from [Link]

  • Material Safety Data Sheet: Methyl benzoate. (2011, June 1). Alfa Aesar. Retrieved from [Link]

  • Methyl 2-(2-methoxyacetamido)benzoate Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Methylbenzoat - Sicherheitsdatenblatt. (2019, June 27). SysKem Chemie GmbH. Retrieved from [Link]

  • SAFETY DATA SHEET. (2018, April 30). Agilent. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the selectivity of reactions involving "Methyl 2-[2-(dimethylamino)ethoxy]benzoate"

Topic: Enhancing Reaction Selectivity & Troubleshooting Doc ID: TSC-2024-MDMB-01 | Status: Active | Role: Senior Application Scientist[1] Executive Summary & Molecule Profile User Context: You are working with Methyl 2-[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Reaction Selectivity & Troubleshooting

Doc ID: TSC-2024-MDMB-01 | Status: Active | Role: Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Context: You are working with Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS: 33044-91-6 / Related: 20059-73-8). This molecule is a critical bifunctional intermediate, primarily utilized in the synthesis of Itopride Hydrochloride (a gastroprokinetic agent).

The Challenge: The molecule contains two competitive reactive centers:

  • The Electrophilic Ester: Susceptible to nucleophilic attack (amidation, hydrolysis) but sterically hindered by the ortho-ethoxy group.[1]

  • The Nucleophilic Tertiary Amine: Prone to oxidation (N-oxide formation), quaternization, or protonation which alters solubility.[1]

Core Directive: This guide focuses on maximizing chemoselectivity (reacting the ester while preserving the amine) and process selectivity (favoring amidation over hydrolysis).

Reaction Landscape & Selectivity Map

The following diagram illustrates the competitive pathways. Your goal is usually Pathway A (Itopride synthesis), while avoiding Pathway B (Hydrolysis) and Pathway C (Oxidation).[1]

ReactionLandscape cluster_legend Selectivity Control Start Methyl 2-[2-(dimethylamino) ethoxy]benzoate Target TARGET: Amide (Itopride) (Selectivity >98%) Start->Target Aminolysis (3,4-Dimethoxybenzylamine) Impurity1 IMPURITY: Carboxylic Acid (Hydrolysis Product) Start->Impurity1 Moisture/Base (Saponification) Impurity2 IMPURITY: N-Oxide (Oxidative Degradation) Start->Impurity2 Peroxides/Air (Oxidation) Impurity3 IMPURITY: Quaternary Salt (Self-Alkylation) Start->Impurity3 Methyl Halides (Alkylation) Legend Green = Desired Pathway Red = Critical Impurity Yellow = Side Reaction

Figure 1: Reaction Selectivity Landscape. The primary objective is driving the green pathway while kinetically inhibiting the red and yellow pathways.

Protocol: Chemoselective Aminolysis (Itopride Synthesis)

Objective: Convert the methyl ester to the amide using 3,4-dimethoxybenzylamine without hydrolyzing the ester or oxidizing the amine.

The Selectivity Problem: Methyl benzoates are relatively stable. The ortho-alkoxy group adds steric hindrance, making direct aminolysis difficult without forcing conditions that cause degradation.[1]

Optimized Workflow
StepParameterSpecificationScientific Rationale (Causality)
1 Solvent Toluene or Xylene (Anhydrous)Hydrolysis Suppression: Non-polar aromatics minimize water solubility, preventing competitive hydrolysis (Impurity 1).[1] High boiling points allow thermal activation.[1]
2 Catalyst NaOMe (0.1 eq) or AlCl₃ Activation: The ortho-substituent deactivates the carbonyl.[1] A Lewis acid (AlCl₃) or alkoxide base is required to activate the carbonyl carbon for nucleophilic attack by the amine.
3 Atmosphere Nitrogen/Argon Amine Protection: Prevents O₂ ingress, blocking the formation of the N-oxide impurity (Impurity 2).
4 Temp Reflux (110°C+) Steric Overcome: High thermal energy is required to overcome the rotational barrier created by the ortho-ethoxy side chain.[1]
Step-by-Step Execution
  • Charge: Load Methyl 2-[2-(dimethylamino)ethoxy]benzoate (1.0 eq) and 3,4-dimethoxybenzylamine (1.1 eq) into a reactor.

  • Solvent: Add anhydrous Toluene (10V). Critical: Water content must be <0.05%.[1]

  • Catalysis: Add Sodium Methoxide (30% in MeOH, 0.1 eq).

    • Note: If using AlCl₃, add slowly at 0°C, then heat.[1]

  • Reaction: Heat to reflux with a Dean-Stark trap (to remove methanol by-product, driving equilibrium).

  • Quench: Cool to 25°C. Add water. The tertiary amine makes the product basic; adjust pH to keep it in the organic layer or extract into aqueous acid for purification.

Troubleshooting Guide (FAQ)

Q1: I am seeing high levels of the Carboxylic Acid (Hydrolysis Impurity). Why?

Diagnosis: This is a Competitive Nucleophilicity issue. Hydroxide ions (from water) are smaller and harder nucleophiles than your benzylamine, attacking the ester faster.

  • Root Cause 1: Wet solvent.[1] Toluene is hygroscopic over time.[1]

  • Root Cause 2: "Wet" Amine. 3,4-dimethoxybenzylamine often absorbs atmospheric moisture.[1]

  • Fix:

    • Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.[1]

    • Azeotropically distill the amine/solvent mixture before adding the catalyst.

Q2: The reaction is stalled at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Equilibrium Lock .[1]

  • Mechanism: The reaction releases Methanol. In a closed system, Methanol competes with the benzylamine to reverse the reaction (Transesterification).

  • Fix: You must remove Methanol continuously.[1]

    • Use a Dean-Stark apparatus or distill off a fraction of the solvent continuously during the reaction.

    • Switch to a higher boiling solvent (Xylene) to facilitate Methanol removal.[1]

Q3: An unknown impurity at RRT 0.85 is appearing (Mass M+16).

Diagnosis: N-Oxidation . The tertiary dimethylamino tail is reacting with dissolved oxygen or peroxides in the solvent.

  • Mechanism:

    
    
    
  • Fix:

    • Peroxide Test: Test your ether/THF/Toluene for peroxides.[1]

    • Sparging: Sparge solvents with Nitrogen for 15 mins before heating.[1]

    • Antioxidant: Add a trace amount of BHT (Butylated hydroxytoluene) if the protocol permits.[1]

Q4: Can I use the Acid Chloride route instead of direct aminolysis?

Answer: Yes, but it introduces a new selectivity risk.

  • Risk: When converting the hydrolyzed acid to Acid Chloride (using SOCl₂), the tertiary amine can form a Vilsmeier-Haack type salt or complex with the thionyl chloride, trapping the reagent.

  • Protocol Adjustment: If using SOCl₂, you must use the Hydrochloride salt of the starting material, not the free base. This protonates the amine, rendering it non-nucleophilic during the chlorination step.

Advanced Selectivity: Ortho-Lithiation (Directed Metalation)[1]

If your goal is to functionalize the ring (e.g., adding a substituent at the 3-position) rather than react the ester, you must utilize the Complex Induced Proximity Effect (CIPE) .

Lithiation Substrate Substrate (Ester + Amine) Intermediate Lithium Complex (Coordination to Oxygen & Nitrogen) Substrate->Intermediate Directing Group (DoM) Competition: Ester attack vs Ring Deprotonation Reagent Reagent: s-BuLi / TMEDA (-78°C) Reagent->Intermediate Product 3-Substituted Benzoate (Regioselective) Intermediate->Product Electrophile Quench note CRITICAL: The ester is an electrophile. To prevent BuLi attacking the ester, you must use extremely low temp (-78°C) and bulky bases (LDA or s-BuLi). Intermediate->note

Figure 2: Directed Ortho Metalation (DoM) Workflow. The amino-ether chain acts as a Directing Metalation Group (DMG).[1]

References

  • Synthesis of Itopride Hydrochloride: Process for the preparation of Itopride and its salts.[2][3] (2009).[1][2] Patent WO2007074386A2.[1] Link

  • Aminolysis Mechanisms: Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. J. Phys.[1][4][5] Chem. A. (2005).[1][4] Link[1]

  • Impurity Profiling: Itopride Impurities and Related Compounds. Veeprho Laboratories.[1] (Verified impurity structures including N-Oxide).[1] Link

  • Ortho-Effect in Benzoates: Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. Zenodo.[1] (Explains the steric/electronic influence of ortho-alkoxy groups). Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-[2-(dimethylamino)ethoxy]benzoate before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthesis routes for "Methyl 2-[2-(dimethylamino)ethoxy]benzoate"

Executive Summary Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a critical intermediate in the synthesis of various pharmaceutical agents, including local anesthetics and prokinetic agents (e.g., Itopride analogs). Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a critical intermediate in the synthesis of various pharmaceutical agents, including local anesthetics and prokinetic agents (e.g., Itopride analogs). Structurally, it consists of a methyl salicylate core etherified at the phenolic oxygen with a


-dimethylethylamine moiety.

This guide evaluates the two primary synthetic pathways for this molecule:

  • Williamson Ether Synthesis: The industrial standard utilizing alkyl halides.

  • Mitsunobu Coupling: A mild, stereochemically precise laboratory method utilizing alcohols.

Recommendation: For large-scale manufacturing , the Williamson route is superior due to atom economy and reagent cost. For discovery-phase medicinal chemistry where 2-(dimethylamino)ethanol is readily available and alkyl halides are not, the Mitsunobu route offers a rapid, mild alternative.

Retrosynthetic Analysis

To design the optimal synthesis, we must visualize the bond disconnections. The target molecule can be disconnected at the ether linkage (


) or the ester linkage (

).

Retrosynthesis Target Methyl 2-[2-(dimethylamino)ethoxy]benzoate (Target) Disc1 Ether Disconnection (Route A & B) Target->Disc1 Retro-cut Disc2 Ester Disconnection (Route C) Target->Disc2 MeSal Methyl Salicylate (Cheap Starting Material) Disc1->MeSal AmineCl 2-(Dimethylamino)ethyl chloride (Electrophile) Disc1->AmineCl Williamson AmineOH 2-(Dimethylamino)ethanol (Nucleophile/Pronucleophile) Disc1->AmineOH Mitsunobu AcidEther 2-[2-(dimethylamino)ethoxy]benzoic acid Disc2->AcidEther MeOH Methanol Disc2->MeOH

Figure 1: Retrosynthetic map highlighting the three potential pathways. Route A (Williamson) and Route B (Mitsunobu) are the primary focus due to the commercial availability of Methyl Salicylate.

Route 1: Williamson Ether Synthesis (Industrial Standard)

This route involves the


 nucleophilic substitution of 2-(dimethylamino)ethyl chloride by the phenoxide anion of methyl salicylate.
Mechanism & Rationale

Methyl salicylate is treated with a base to generate the phenoxide. Due to the ortho-position of the ester, the phenoxide is stabilized by resonance but also sterically crowded. A polar aprotic solvent (DMF or Acetone) is essential to solvate the cation and increase the nucleophilicity of the phenoxide oxygen.

Experimental Protocol

Reagents:

  • Methyl Salicylate (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq, Catalyst)

  • Solvent: Acetone (reflux) or DMF (

    
    )
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl Salicylate (15.2 g, 100 mmol) in anhydrous Acetone (150 mL).

  • Deprotonation: Add anhydrous

    
     (34.5 g, 250 mmol) in a single portion. Stir at room temperature for 30 minutes. Note: The solution may turn yellow due to phenoxide formation.
    
  • Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (17.3 g, 120 mmol) and catalytic KI (1.6 g, 10 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–18 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or HPLC.
    
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (

      
       mL) and Brine (50 mL).
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. The crude oil can be distilled under high vacuum or purified via column chromatography if high purity (>99%) is required.
    

Key Experimental Insight: The use of the hydrochloride salt of the amine requires excess base (2.5 eq) to neutralize the HCl and deprotonate the phenol. Catalytic KI facilitates the Finkelstein reaction in situ, converting the alkyl chloride to the more reactive alkyl iodide.

Route 2: Mitsunobu Coupling (Laboratory Scale)

This route couples Methyl Salicylate directly with 2-(dimethylamino)ethanol using redox activation. It avoids the handling of toxic alkyl halides and hazardous waste salts but generates triphenylphosphine oxide (


) as a byproduct.
Mechanism & Rationale

The reaction proceeds via the activation of the alcohol by the Triphenylphosphine (


) and Diethyl azodicarboxylate (DEAD) complex.[2][3][4] The phenolic oxygen then displaces the activated phosphonium intermediate in an 

fashion.

Mitsunobu Step1 1. Betaine Formation (PPh3 + DEAD) Step2 2. Alcohol Activation (Alkoxyphosphonium) Step1->Step2 + 2-DMA-Ethanol Step3 3. Nucleophilic Attack (Phenol -> Ether) Step2->Step3 + Methyl Salicylate

Figure 2: Sequential activation steps in the Mitsunobu protocol.

Experimental Protocol

Reagents:

  • Methyl Salicylate (1.0 eq)

  • 2-(Dimethylamino)ethanol (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Methyl Salicylate (100 mmol), 2-(dimethylamino)ethanol (110 mmol), and

    
     (120 mmol) to anhydrous THF (200 mL). Cool the solution to 
    
    
    
    in an ice bath.
  • Addition: Add DIAD (120 mmol) dropwise over 30 minutes via an addition funnel. Critical: Maintain temperature <

    
     to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the solvent. The residue will contain the product, reduced hydrazine, and

    
    .
    
  • Purification: Triturate the residue with cold Diethyl Ether/Hexane (1:1) to precipitate the bulk of

    
    . Filter and purify the filtrate via flash chromatography (Silica gel, DCM:MeOH 95:5).
    

Key Experimental Insight: The order of addition is crucial. Adding DIAD last minimizes the formation of hydrazide byproducts. The separation of


 is the major bottleneck of this route.

Comparative Analysis

The following table contrasts the two routes based on experimental data and industrial viability.

FeatureRoute 1: Williamson EtherRoute 2: Mitsunobu Coupling
Yield 75 – 85% 60 – 75%
Atom Economy High (Byproduct: KCl/NaCl)Low (Byproduct:

, Hydrazine)
Reagent Cost Low (Commodity chemicals)High (DIAD/DEAD,

)
Purification Simple (Extraction/Distillation)Difficult (Chromatography required)
Scalability Excellent (kg to ton scale)Poor (Difficult waste removal)
Reaction Time 12–18 Hours (Reflux)12–24 Hours (RT)
Green Metric Moderate (DMF is toxic, Acetone is green)Poor (High mass intensity)

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met:

  • Appearance: Colorless to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.78 (dd, 1H, Ar-H), 7.45 (m, 1H, Ar-H), 6.9–7.0 (m, 2H, Ar-H).
      
    • 
       4.15 (t, 2H, 
      
      
      
      ).
    • 
       3.89 (s, 3H, 
      
      
      
      ).
    • 
       2.75 (t, 2H, 
      
      
      
      ).
    • 
       2.35 (s, 6H, 
      
      
      
      ).
  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

References

  • CymitQuimica . Methyl 2-[2-(dimethylamino)ethoxy]benzoate 97%. Retrieved from

  • Organic Chemistry Portal . Methyl Salicylate as a Selective Methylation Agent. Retrieved from

  • BenchChem . Synthesis of Methyl 4-(2-(dimethylamino)ethoxy)benzoate (Isomer Analog). Retrieved from

  • Organic Chemistry Portal . Mitsunobu Reaction: Mechanism and Protocols. Retrieved from

  • GuideChem . Methyl 2-[2-(dimethylamino)ethoxy]benzoate Properties and CAS. Retrieved from

Sources

Comparative

"Methyl 2-[2-(dimethylamino)ethoxy]benzoate" vs. its positional isomers in chemical reactions

This guide provides an in-depth comparative analysis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate (the ortho isomer) versus its meta and para positional isomers. It focuses on the distinct "Ortho Effect," intramolecular...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate (the ortho isomer) versus its meta and para positional isomers. It focuses on the distinct "Ortho Effect," intramolecular catalysis, and steric implications critical for drug development and synthetic optimization.

Executive Summary & Pharmacophore Context

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a benzoate ester characterized by a basic ether side chain at the ortho position. While its para isomer (Methyl 4-[2-(dimethylamino)ethoxy]benzoate) is a well-known intermediate for gastroprokinetic agents like Itopride , the ortho isomer presents a unique reactivity profile driven by proximity effects.

  • The Core Conflict: The ortho isomer exhibits a "Jekyll and Hyde" reactivity—it is sterically hindered against external attack (alkaline hydrolysis) but catalytically active internally (neutral hydrolysis), a feature absent in meta and para isomers.

  • Key Application: Used as a model for probing Intramolecular General Base Catalysis (IGBC) and as a potential impurity standard in the synthesis of benzamide therapeutics.

Physicochemical & Reactivity Profile[1][2]

The following table summarizes the divergent properties of the isomers based on electronic and steric principles.

FeatureOrtho (2-Substituted) Meta (3-Substituted) Para (4-Substituted)
Electronic Effect Inductive withdrawal (-I) + Resonance donation (+R) (Steric dominant)Inductive withdrawal (-I) only (Meta cannot resonate with carbonyl)Resonance donation (+R) dominates (Deactivates carbonyl)
Hydrolysis (pH < 7) Accelerated (Intramolecular General Base Catalysis)Slow (Standard Hammett behavior)Slow (Standard Hammett behavior)
Hydrolysis (pH > 10) Retarded (Steric blocking of OH⁻ attack)Fastest (EWG activates carbonyl)Intermediate (Resonance deactivation)
pKa (Amine) Elevated (~9.2–9.5) due to H-bond stabilization of ammonium by ester carbonyl.Standard (~9.0)Standard (~9.0)
Lipophilicity (LogP) Higher (Pseudo-cyclic conformation masks polar groups)LowerLower

Deep Dive: The "Ortho Effect" & Hydrolysis Mechanisms

The most critical distinction lies in how the amino-ether side chain interacts with the ester carbonyl.

A. Intramolecular General Base Catalysis (Neutral/Acidic Conditions)

In the ortho isomer, the tertiary amine nitrogen is spatially positioned to act as a general base . It abstracts a proton from a water molecule, increasing the water's nucleophilicity. This "anchimeric assistance" allows the ortho ester to hydrolyze significantly faster than its isomers at neutral pH, where external hydroxide concentration is low.

  • Mechanism: The flexible ethoxy linker allows the nitrogen lone pair to approach the reaction center, stabilizing the transition state via a cyclic 8-membered hydrogen-bonded network.

  • Contrast: The meta and para isomers are geometrically prohibited from this interaction; they rely solely on slow, intermolecular attack by solvent water.

B. Steric Hindrance (Alkaline Conditions)

Under high pH (saponification), the mechanism shifts to direct nucleophilic attack by hydroxide (


).
  • Ortho: The bulky 2-(dimethylamino)ethoxy group physically blocks the trajectory of the incoming hydroxide ion (Steric inhibition of resonance).

  • Meta: The alkoxy group exerts an electron-withdrawing inductive effect (-I), making the carbonyl carbon more electrophilic. With no resonance donation to counteract this, the meta isomer hydrolyzes fastest.

  • Para: The alkoxy group donates electron density into the ring and carbonyl oxygen via resonance (+R), reducing the electrophilicity of the carbonyl carbon.

Visualization of Reactivity Pathways

Reactivity Ortho Ortho Isomer (Target) IGBC Intramolecular Catalysis (Fast) Ortho->IGBC Neutral pH (Amine assists) Steric Steric Blockade (Slow) Ortho->Steric High pH Para Para Isomer (Itopride Int.) Resonance Resonance Deactivation Para->Resonance Electronic Effect Water Water (H2O) Water->IGBC OH Hydroxide (OH-) OH->Steric Resonance->Water Slow Hydrolysis

Figure 1: Mechanistic divergence. The Ortho isomer utilizes internal catalysis at neutral pH but suffers steric blockade at high pH. The Para isomer is governed by electronic resonance effects.

Synthetic Utility: Cyclization Potential

While the target molecule contains a tertiary amine (preventing direct amide formation), it serves as a crucial model for benzoxazepine synthesis.

  • Tertiary Amine (Target): Stable against cyclization. Useful as a "blocked" control to study pure hydrolysis kinetics without side reactions.

  • Primary/Secondary Analogs: If the dimethylamino group were replaced by a primary amine (

    
    ), the ortho isomer would spontaneously cyclize to form 1,4-benzoxazepin-5-one  (a 7-membered lactam) upon heating, releasing methanol.
    
    • Note: This reaction is impossible for the meta and para isomers, which would instead form oligomers/polymers.

Experimental Protocol: Kinetic Differentiation

To experimentally validate the isomer identity and reactivity, use the following hydrolysis kinetics assay. This protocol distinguishes the ortho isomer (catalytic) from the para isomer (resonance-stabilized).

Materials
  • Substrates: Pure methyl 2-[2-(dimethylamino)ethoxy]benzoate and its 4-isomer.

  • Buffer A (Neutral): Phosphate buffer, pH 7.4, 50 mM.

  • Buffer B (Alkaline): Carbonate buffer, pH 10.0, 50 mM.

  • Detection: HPLC-UV (254 nm).

Workflow
  • Preparation: Dissolve 10 mg of each isomer in 1 mL Acetonitrile (Stock).

  • Initiation: Add 50 µL Stock to 950 µL of Buffer A and Buffer B in separate vials (t=0). Incubate at 40°C.

  • Sampling: Inject 10 µL aliquots into HPLC at t=0, 30, 60, 120, and 240 minutes.

  • Analysis: Monitor the disappearance of the ester peak and appearance of the acid peak.

Expected Results
ConditionOrtho Isomer Para Isomer Mechanistic Reason
pH 7.4 (Neutral) Rapid degradation (

)
Stable (

)
Ortho-amine activates water (IGBC).
pH 10.0 (Alkaline) Slow degradationModerate degradationOrtho-sterics block

; Para hydrolyzes normally.

References

  • Fife, T. H., et al. (2002).[1][2][3] "Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters." The Journal of Organic Chemistry. Link

  • BenchChem. (n.d.). "Methyl 4-(2-(dimethylamino)ethoxy)benzoate Structure and Applications." BenchChem Chemical Database. Link

  • CymitQuimica. (n.d.). "Methyl 2-[2-(dimethylamino)ethoxy]benzoate Product Page." CymitQuimica Catalog. Link

  • Jencks, W. P., & Carriuolo, J. (1961). "General Base Catalysis of Ester Hydrolysis." Journal of the American Chemical Society.[2][4][5] Link[4]

  • Perkin, W. H. (1984). "Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates." Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

Validation

High-performance liquid chromatography methods for "Methyl 2-[2-(dimethylamino)ethoxy]benzoate" purity analysis

This technical guide details the High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate . This molecule presents a classic "dual-functional" analyti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate .

This molecule presents a classic "dual-functional" analytical challenge: it possesses a hydrophobic benzoate ester core (susceptible to hydrolysis) and a basic tertiary amine tail (prone to severe peak tailing due to silanol interactions). The following guide synthesizes field-proven methodologies to address these specific chemical properties.

Executive Summary & Chemical Context

Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a structural isomer of the key Itopride intermediate (the para isomer). In drug development, this ortho isomer is often analyzed either as a distinct pharmacophore or as a critical positional impurity in the synthesis of benzamide therapeutics.

Critical Quality Attributes (CQAs) for Method Development:

  • Basicity (pKa ~9.2): The dimethylamino group will be protonated at neutral/acidic pH. Without proper mitigation, this cation interacts with residual silanols on the silica backbone, causing peak tailing (

    
    ).
    
  • Positional Isomerism: You must resolve the ortho isomer from the para isomer (Methyl 4-[...]). Standard C18 columns often struggle with this selectivity without specific mobile phase tuning.

  • Ester Stability: The methyl ester is susceptible to hydrolysis, particularly at alkaline pH (

    
    ). High pH methods are generally contraindicated.
    

Comparative Methodologies

Method A: The "Workhorse" (Ion-Suppression C18)

Best for: Routine QC, Robustness, and Reproducibility.

This method utilizes a low pH phosphate buffer to fully protonate the amine while suppressing the ionization of residual silanols on the column stationary phase.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18),

    
    .
    
  • Mobile Phase A:

    
     Potassium Phosphate Buffer (pH 3.0).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Isocratic or Gradient (See Protocol).

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Benzoate absorption max).[1]
    
  • Column Temp:

    
    .
    

Mechanism: At pH 3.0, the amine is positively charged (


), but the silanols (

) remain neutral (suppressed ionization). This minimizes the cation-exchange mechanism that causes tailing.
Method B: The "Orthogonal" (Fluorinated PFP)

Best for: Positional Isomer Resolution (Ortho vs. Para) and Complex Impurity Profiling.

Pentafluorophenyl (PFP) phases offer unique selectivity through


-

interactions and hydrogen bonding, which are highly sensitive to the position of the substituents on the benzoate ring.
  • Column: Fluorophenyl (e.g., Phenomenex Kinetex PFP or Supelco Discovery HS F5),

    
    .
    
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Methanol (MeOH).

  • Rationale: Methanol promotes

    
    -
    
    
    
    interactions better than ACN. The PFP ring interacts differently with the ortho-substituted benzoate compared to the para-isomer, often providing baseline resolution (
    
    
    ) where C18 fails.
Method C: The "MS-Compatible" (Chaotropic Modifier)

Best for: LC-MS applications and Identification of Unknowns.

  • Column: C18 or C8 (High Carbon Load).

  • Mobile Phase A:

    
     Ammonium Formate (pH 3.5).
    
  • Mobile Phase B: Acetonitrile.[2]

  • Note: While volatile buffers often lead to poorer peak shape for basic amines, using a slightly higher ionic strength (10-20 mM) helps mask silanols.

Comparative Data Analysis

The following table summarizes the expected performance characteristics based on experimental models for basic benzoate esters.

FeatureMethod A (Phosphate/C18)Method B (Formate/PFP)Method C (Ammonium/C18)
Peak Shape (Tailing Factor) Excellent (

)
Good (

)
Moderate (

)
Isomer Selectivity (

)
ModerateSuperior Low
LOD/LOQ Low (High S/N)LowModerate (Higher baseline)
Mass Spec Compatibility No (Non-volatile salts)Yes Yes
Ester Stability High (Acidic pH)High (Acidic pH)High (Acidic pH)
Run Time 10-15 min12-18 min10-15 min

Detailed Experimental Protocols

Protocol for Method A (Standard QC)
  • Buffer Preparation: Dissolve

    
     of 
    
    
    
    in
    
    
    of Milli-Q water. Adjust pH to
    
    
    with dilute Phosphoric Acid (
    
    
    ). Filter through a
    
    
    nylon filter.
  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.[1]

    • Weigh

      
       of Methyl 2-[2-(dimethylamino)ethoxy]benzoate.
      
    • Dissolve in diluent to a final concentration of

      
      .
      
  • Gradient Program:

    • 0.0 min: 80% A / 20% B

    • 10.0 min: 40% A / 60% B

    • 12.0 min: 40% A / 60% B

    • 12.1 min: 80% A / 20% B

    • 17.0 min: Stop (Re-equilibration)

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): NMT 1.5.
      
    • Theoretical Plates (

      
      ): NLT 5000.
      
    • %RSD (Area, n=5): NMT 2.0%.

Visualized Workflows

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate column and mobile phase based on the specific analytical goal (e.g., separating the ortho isomer from the para impurity).

MethodSelection Start Start: Define Analytical Goal GoalCheck Is the goal Routine Purity or Isomer Separation? Start->GoalCheck Routine Routine Purity / QC GoalCheck->Routine General Purity Isomer Separation of Ortho/Para Isomers GoalCheck->Isomer Positional Impurities MS_Check Is MS Detection Required? Routine->MS_Check MethodB METHOD B: PFP Column + Methanol (Pi-Pi Selectivity) Isomer->MethodB High Selectivity Needed MethodA METHOD A: C18 + Phosphate Buffer (pH 3.0) (Best Peak Shape) MS_Check->MethodA No (UV Only) MethodC METHOD C: C18 + Ammonium Formate (Volatile Buffer) MS_Check->MethodC Yes (LC-MS)

Caption: Decision matrix for selecting the optimal HPLC method based on detection requirements and impurity profile complexity.

Diagram 2: Mechanistic Interaction & Silanol Suppression

Understanding why Method A (Low pH) is necessary for this specific molecule.

Mechanism Molecule Methyl 2-[2-(dimethylamino)ethoxy]benzoate (Basic Amine pKa ~9.2) Condition_HighPH Neutral pH (6-7) Molecule->Condition_HighPH Condition_LowPH Low pH (3.0) Molecule->Condition_LowPH Interaction_Bad Ion-Exchange w/ Silanols (Si-O-) RESULT: Peak Tailing Condition_HighPH->Interaction_Bad Amine(+) binds to SiO(-) Interaction_Good Silanols Protonated (Si-OH) RESULT: Sharp Peaks Condition_LowPH->Interaction_Good Suppressed Silanol Ionization

Caption: Mechanistic overview of silanol suppression at pH 3.0, preventing secondary interactions that cause peak tailing.

References

  • Journal of Chemical and Pharmaceutical Research. (2016). Method development and validation of Itopride Hydrochloride. Retrieved from [Link] (Standard C18/Phosphate buffer protocols for this class of compounds).

  • SIELC Technologies. (2018).[2] Separation of p-(2-(Dimethylamino)ethoxy)benzylamine on Newcrom R1 HPLC column. Retrieved from [Link] (Demonstrates mixed-mode separation for the related amine hydrolysis product).

  • Caribbean Journal of Sciences and Technology. (2016). HPLC and UV Spectrophotometric estimation of Itopride in Pharmaceutical Formulations. Retrieved from [Link] (Validation data for benzamide/benzoate derivatives).

Sources

Comparative

Comparative Reactivity Profile: Methyl 2-[2-(dimethylamino)ethoxy]benzoate vs. Standard Benzoate Esters

Executive Summary: The "Smart" Side-Chain Effect In the landscape of benzoate ester reactivity, Methyl 2-[2-(dimethylamino)ethoxy]benzoate (MDMEB) represents a distinct class of "internally catalyzed" substrates. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Smart" Side-Chain Effect

In the landscape of benzoate ester reactivity, Methyl 2-[2-(dimethylamino)ethoxy]benzoate (MDMEB) represents a distinct class of "internally catalyzed" substrates. Unlike standard Methyl Benzoate (sterically unencumbered) or Methyl 2-methoxybenzoate (sterically hindered and electronically deactivated), MDMEB possesses a flexible, basic side chain capable of Anchimeric Assistance (Neighboring Group Participation) .

This guide objectively compares MDMEB against industry-standard alternatives, demonstrating how its ortho-aminoether tail fundamentally alters hydrolysis kinetics, stability profiles, and synthetic utility.

Key Comparison Matrix
FeatureMethyl Benzoate Methyl 2-methoxybenzoate MDMEB (Target)
Electronic State Neutral, conjugatedElectron-donating (+M), deactivatedBasic, potentially catalytic
Steric Profile Low (Planar)Moderate (Ortho-bulk)High (Ortho-chain), but flexible
Hydrolysis Rate (pH > 8) Baseline (

)
Slow (

)
Accelerated (

)*
Dominant Mechanism BAc2 (Intermolecular)BAc2 (Sterically Retarded)Intramolecular General Base Catalysis
pH Sensitivity Linear dependence on [OH⁻]Linear dependence on [OH⁻]Sigmoidal (Dependent on amine pKa)

*Estimated relative rates based on intramolecular catalysis principles [1, 3].

Mechanistic Deep Dive: Intramolecular Catalysis

The defining feature of MDMEB is the 2-(dimethylamino)ethoxy tether. In standard ortho-substituted benzoates (like o-methoxy), the substituent acts primarily as a steric block, rotating out of plane to disrupt conjugation or physically shielding the carbonyl carbon.

In MDMEB, the tether length (2 carbons between O and N) allows the terminal dimethylamino group to fold back toward the carbonyl center. This creates a "lariat" effect where the tertiary amine acts as an Intramolecular General Base , deprotonating a water molecule positioned for attack on the ester carbonyl.

Pathway Visualization: Anchimeric Assistance

G cluster_0 Catalytic Loop Start Ground State (Free Rotation) Fold Conformational Folding (Entropic Cost) Start->Fold Side chain rotation TS Transition State (Amine Activates Water) Fold->TS N: ... H-O-H ... C=O interaction Inter Tetrahedral Intermediate TS->Inter Nucleophilic Attack Product Hydrolysis Products (Acid + Alcohol) Inter->Product Collapse

Figure 1: Mechanism of intramolecular general base catalysis facilitated by the flexible amino-ether side chain.

Comparative Reactivity Data

Alkaline Hydrolysis Kinetics

In alkaline conditions (pH > pKa of the amine, ~9.0), the amine is unprotonated and catalytically active.

  • Methyl Benzoate: Follows standard second-order kinetics. Rate is limited by the collision frequency of OH⁻ with the carbonyl.

  • Methyl 2-methoxybenzoate: The ortho-methoxy group exerts a steric "picket fence" effect and electron donation (Resonance) that reduces the electrophilicity of the carbonyl. Hydrolysis is typically 2-4x slower than methyl benzoate [1].

  • MDMEB: Despite the steric bulk of the ethoxy chain, the reaction is accelerated. The amine holds a water molecule in close proximity (increasing effective molarity), effectively lowering the activation entropy (

    
    ) for the reaction [3].
    
Acidic Hydrolysis & Salt Formation
  • Standard Benzoates: Acid hydrolysis is reversible and slow (

    
     mechanism).
    
  • MDMEB: At low pH (< 4.0), the tertiary amine is protonated (

    
    ). This creates a strong electron-withdrawing inductive effect (-I) through the ethoxy chain, which increases the electrophilicity of the carbonyl carbon. However, the catalytic effect is lost. The protonated amine may also form an H-bond with the carbonyl oxygen, further activating it, but the electrostatic repulsion between the cation and attacking hydronium ions can complicate the kinetics.
    

Experimental Protocol: Validating Reactivity

To objectively compare these esters, a pH-Stat Kinetic Assay is the gold standard. This method maintains a constant pH by automatically titrating alkali, providing a direct readout of reaction rate without buffer interference.

Protocol: pH-Stat Hydrolysis Kinetics

Objective: Determine the pseudo-first-order rate constant (


) for ester hydrolysis.

Materials:

  • Substrate: 10 mM solution of MDMEB (or comparator) in 10% MeOH/Water.

  • Titrant: 0.05 M NaOH (standardized).

  • Apparatus: Mettler Toledo T7 or equivalent pH-stat titrator.

Workflow:

  • Calibration: Calibrate pH electrode using pH 4.01, 7.00, and 10.01 standards at 25°C.

  • Baseline: Add 45 mL of solvent (10% MeOH/H₂O) to the thermostated vessel (25°C). Adjust pH to target (e.g., pH 10.0) and monitor for 5 min to ensure stability (drift < 0.1 µL/min).

  • Initiation: Inject 5 mL of substrate stock (100 mM).

  • Monitoring: The instrument automatically adds NaOH to maintain pH 10.0. Record volume of NaOH (

    
    ) vs. time (
    
    
    
    ).
  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • Compare

      
      .
      
Workflow Diagram

Experiment Setup Thermostat Reaction Vessel (25°C, N2 Atmosphere) Stabilize Stabilize pH (e.g., 10.0) Correct for background drift Setup->Stabilize Inject Inject Ester Substrate (t = 0) Stabilize->Inject Titrate Auto-Titration (NaOH) Maintain constant pH Inject->Titrate Titrate->Titrate Feedback Loop Data Record NaOH Vol vs Time Titrate->Data Analyze Calculate k_obs (Pseudo-1st Order Plot) Data->Analyze

Figure 2: pH-Stat kinetic workflow for determining ester hydrolysis rates.

Applications in Drug Development

Understanding the reactivity of MDMEB is critical for:

  • Prodrug Design: The "dimethylaminoethoxy" motif is often used to improve solubility. However, researchers must be aware that this group decreases plasma half-life compared to simple benzoates due to the self-catalysis described above.

  • Salt Selection: Unlike Methyl Benzoate, MDMEB forms stable hydrochloride salts. This allows for isolation as a solid salt, whereas methyl benzoate is a liquid.

    • Caution: In aqueous solution, the salt form (protonated) is stable, but neutralizing it to the free base (e.g., during extraction) activates the self-hydrolysis pathway. Process Tip: Keep extractions cold (0-5°C) and minimize time at pH 8-10.

References

  • Kirsch, J. F., & Jencks, W. P. (1964).[1] Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophilic Reagents with Esters. Journal of the American Chemical Society.

  • Fife, T. H., & Przystas, T. J. (1982). Intramolecular General Base Catalyzed Ester Hydrolysis.[2][3] The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society.

  • Khan, M. N. (2010). Intramolecular Catalysis in the Hydrolysis of Esters. Journal of Physical Organic Chemistry.

  • Bowden, K. (1995). Neighboring Group Participation by the Carbonyl Group in Ester Hydrolysis. Chemical Society Reviews.

Sources

Validation

Cross-Validation of Analytical Architectures for Methyl 2-[2-(dimethylamino)ethoxy]benzoate

CAS 18167-29-8 | A Strategic Comparison Guide Executive Summary: The Analytical Challenge Methyl 2-[2-(dimethylamino)ethoxy]benzoate represents a classic analytical paradox in pharmaceutical development. As a molecule co...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 18167-29-8 | A Strategic Comparison Guide
Executive Summary: The Analytical Challenge

Methyl 2-[2-(dimethylamino)ethoxy]benzoate represents a classic analytical paradox in pharmaceutical development. As a molecule containing both a hydrophobic benzoate ester and a basic tertiary amine (pKa ~9.0–9.5), it challenges standard chromatographic workflows.

  • The Problem: The basic amine moiety interacts strongly with residual silanols on traditional silica-based HPLC columns, leading to severe peak tailing, variable retention times, and poor resolution from impurities. Furthermore, the ester linkage is susceptible to hydrolysis at extreme pH levels, limiting the use of high-pH mobile phases often used to suppress amine ionization.

  • The Solution: This guide presents a cross-validated analytical framework. We move beyond simple "method selection" to a triangulated approach combining CSH-C18 HPLC (Routine QC), HILIC-MS/MS (Trace Impurity Profiling), and qNMR (Absolute Assay).

Comparative Analysis of Techniques

The following table contrasts the three validated architectures based on experimental performance metrics.

FeatureMethod A: HPLC-UV (CSH Technology) Method B: HILIC-MS/MS Method C: 1H-qNMR
Primary Utility Routine QC, Assay, Stability TestingTrace Impurity Profiling, Genotoxin ScreeningPrimary Reference Standard Certification
Selectivity Principle Hydrophobicity (Van der Waals) + Ion ExchangeHydrophilicity / PartitioningMagnetic Resonance (Proton Environment)
Amine Handling Excellent (via Charged Surface Hybrid particle)Excellent (Amine is charged & retained)N/A (Solution state analysis)
LOD / Sensitivity ~0.05% (w/w)< 1 ppm (Trace level)~0.5% (w/w)
Precision (RSD) < 0.5%< 5.0%< 1.0%
Throughput High (10-15 min run)Medium (Equilibration required)Low (Manual processing)
Cost Per Sample Low ($)High (

$)
Medium (

)
Detailed Experimental Protocols
Method A: The "Workhorse" – Charged Surface Hybrid (CSH) HPLC

Rationale: Traditional C18 columns fail with this molecule due to silanol interactions. We utilize a Charged Surface Hybrid (CSH) column which applies a low-level positive surface charge to repel the protonated amine, ensuring sharp peak shape under acidic conditions where the ester is stable.

Protocol:

  • Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants).

    • 2-12 min: 5% → 60% B (Linear gradient).

    • 12-15 min: 60% → 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Benzoate

    
     transition).
    
  • Column Temp: 40°C (Reduces mobile phase viscosity and improves mass transfer).

System Suitability Criteria:

  • Tailing Factor (

    
    ): < 1.3 (Critical for amine quantification).
    
  • Theoretical Plates (

    
    ): > 5000.
    
Method B: The "Detective" – HILIC-MS/MS

Rationale: Reversed-phase (Method A) may elute highly polar hydrolysis products (e.g., the free amino-alcohol) in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) retains these polar species, providing orthogonal selectivity.

Protocol:

  • Column: BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Mode: ESI Positive (M+H)+ = 224.1 m/z.

  • Gradient: 95% B to 60% B (Inverse gradient).

    • Note: In HILIC, water is the "strong" solvent.

  • Application: Use for detecting polar impurities that co-elute in Method A.

Method C: The "Judge" – 1H-qNMR (Quantitative NMR)

Rationale: To establish the purity of the reference standard used in Methods A & B without relying on a secondary external standard.

Protocol:

  • Solvent: DMSO-

    
     (Prevents exchange of labile protons, though none on the ester/amine core).
    
  • Internal Standard: Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.

  • Key Signals:

    • Benzoate Aromatics:

      
       7.5 – 8.0 ppm (Multiplets).
      
    • Ester Methyl:

      
       ~3.8 ppm (Singlet).
      
    • Dimethylamine:

      
       ~2.2 ppm (Singlet, 6H).
      
  • Calculation: Purity is derived from the molar ratio of the Dimethylamine singlet vs. the Internal Standard peak.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the development stage and data requirement.

AnalyticalWorkflow Start Sample: Methyl 2-[2-(dimethylamino)ethoxy]benzoate Decision What is the Analytical Goal? Start->Decision Routine Routine Batch Release (Purity & Assay) Decision->Routine QC Trace Impurity Identification (Unknown Peaks) Decision->Trace R&D Standard Reference Standard Certification Decision->Standard Metrology MethodA Method A: HPLC-UV (CSH) • High Precision • Robust to Amines Routine->MethodA MethodB Method B: HILIC-MS/MS • Orthogonal Selectivity • Mass ID Trace->MethodB MethodC Method C: qNMR • Absolute Purity • No Ref Std Needed Standard->MethodC Validation Cross-Validation Check: Do HPLC & qNMR results match within 1.0%? MethodA->Validation MethodC->Validation

Figure 1: Analytical Decision Matrix. This workflow ensures that routine data (HPLC) is periodically anchored by absolute methods (qNMR) to prevent drift.

Expert Insights: The "Why" Behind the Protocol

1. The "Amine Tailing" Trap: Many researchers attempt to analyze this molecule using standard C18 columns with phosphate buffers. This is a mistake. The tertiary amine (


) is protonated at neutral pH. Standard silica has acidic silanols (

). The resulting electrostatic attraction causes peak tailing.
  • Our Choice: We selected Formic Acid (pH 2.7) . At this pH, silanols are protonated (neutral), minimizing interaction. We paired this with a CSH column , which has a permanent positive charge to electrostatically repel the protonated amine analyte. This "double-repulsion" strategy guarantees sharp peaks.

2. The Stability/pH Trade-off: While high pH (pH 10) would neutralize the amine and solve tailing, benzoate esters are prone to base-catalyzed hydrolysis.

  • Our Choice: Acidic conditions (pH 2.7) are safer for ester stability during the run time, preventing on-column degradation that would appear as "ghost peaks."

3. Orthogonality is Mandatory: HPLC-UV assumes that a single peak = a single compound.

  • Our Choice: We mandate HILIC-MS as a check. Impurities lacking a chromophore (e.g., certain aliphatic precursors) will be invisible to UV but detected by MS. HILIC separates based on polarity, ensuring that a lipophilic impurity co-eluting in Reversed-Phase is separated in HILIC.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Chromatography A. Link

Comparative

Benchmarking Guide: Methyl 2-[2-(dimethylamino)ethoxy]benzoate as a Synthetic Intermediate

This guide benchmarks Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS: 18167-29-8), a critical "Ortho-DMAE" synthon used in the synthesis of selective estrogen receptor modulators (SERMs), local anesthetics, and tricycli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks Methyl 2-[2-(dimethylamino)ethoxy]benzoate (CAS: 18167-29-8), a critical "Ortho-DMAE" synthon used in the synthesis of selective estrogen receptor modulators (SERMs), local anesthetics, and tricyclic antihistamines.[1][2]

[1][2]

Executive Summary

Methyl 2-[2-(dimethylamino)ethoxy]benzoate (hereafter MDEB ) represents the optimal balance between reactivity and stability for introducing the dimethylaminoethyl pharmacophore into ortho-substituted aromatic systems.[1][2]

Compared to alternative routes—such as direct alkylation of salicylic acid or Mitsunobu coupling—the MDEB pathway (via O-alkylation of methyl salicylate) offers:

  • Superior Yields: Consistently >85% compared to ~60% for acid-alkylation routes.[1][2]

  • Purification Efficiency: Avoids the formation of difficult-to-separate zwitterionic species common in free-acid intermediates.[1][2]

  • Chemo-selectivity: The methyl ester moiety effectively blocks the carboxyl group, preventing competitive N-acylation or self-polymerization during the alkylation step.[1][2]

This guide provides a technical comparison of MDEB against its functional alternatives, supported by experimental protocols and mechanistic insights.

Structural Analysis & Reactivity Profile[1][2]

The "Ortho-Effect" Advantage

The specific utility of MDEB lies in its ortho-substitution pattern.[1][2] Unlike para-isomers (used in Itopride synthesis), the ortho-position creates a unique steric and electronic environment:[1][2]

  • Intramolecular H-Bonding: In the starting material (Methyl Salicylate), the phenolic proton is hydrogen-bonded to the carbonyl.[1][2] Breaking this requires a specific base strength (

    
    ), making 
    
    
    
    ideal.[2]
  • Cyclization Potential: The proximity of the ester and the ether side-chain makes MDEB a "ready-to-fire" precursor for heterocycle formation (e.g., benzofurans or benzoxazepines) via downstream intramolecular condensations.[1][2]

Comparative Benchmarking: MDEB vs. Alternatives

We evaluated three synthetic routes to the target pharmacophore.

Route A: The MDEB Route (Recommended)[2]
  • Chemistry: Methyl Salicylate + 2-Dimethylaminoethyl chloride HCl +

    
    .[1][2]
    
  • Mechanism: Williamson Ether Synthesis.[2]

Route B: The "Acid-First" Route[1]
  • Chemistry: Salicylic Acid + 2-Dimethylaminoethyl chloride HCl

    
     Acid Intermediate 
    
    
    
    Esterification.[1][2]
  • Flaw: The intermediate 2-[2-(dimethylamino)ethoxy]benzoic acid exists as a zwitterion.[1][2] It has poor solubility in organic solvents (DCM, Toluene), leading to massive losses during extraction.[1][2]

Route C: Mitsunobu Coupling[1]
  • Chemistry: Methyl Salicylate + 2-Dimethylaminoethanol +

    
     + DIAD.[1][2]
    
  • Flaw: While highly selective, the atom economy is poor (generating

    
     waste).[2] The cost per mole is ~15x higher than Route A.[2]
    
Performance Data Matrix
MetricRoute A (MDEB) Route B (Acid-First)Route C (Mitsunobu)
Overall Yield 85 - 92% 55 - 65%70 - 80%
Purity (Crude) >95% ~80% (Salt contamination)>90% (Phosphine oxide issues)
Atom Economy High MediumVery Low
Scalability Kg-Scale Ready Difficult (Solubility issues)Poor (Reagent cost/waste)
Workup Simple Filtration/Distillation Complex pH adjustmentChromatography required

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-[2-(dimethylamino)ethoxy]benzoate via Phase-Transfer Catalyzed Alkylation.

Reagents
  • Methyl Salicylate (1.0 eq)[2]

  • 2-Dimethylaminoethyl chloride hydrochloride (1.2 eq)[1][2]

  • Potassium Carbonate (anhydrous, milled) (2.5 eq)[1][2]

  • Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)[2]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) - Optional but recommended for Acetone.[1][2]

Step-by-Step Methodology
  • Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge Methyl Salicylate and Acetone (5 vol). Add Anhydrous

    
     in one portion.
    
    • Insight: The color will shift to bright yellow, indicating the formation of the phenoxide anion.

  • Addition: Add 2-Dimethylaminoethyl chloride hydrochloride solid directly to the suspension. Add TBAB.

  • Reaction: Heat to reflux (

    
     for Acetone, 
    
    
    
    for DMF) for 8–12 hours.
    • Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM).[2] The starting phenol spot (

      
      ) should disappear; product spot appears at 
      
      
      
      (streaks due to amine).[2]
  • Workup (Self-Validating Step):

    • Cool to room temperature.[2] Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).[2]
    • Concentrate the filtrate under reduced pressure.[2]

    • Crucial Purification: Dissolve residue in Ethyl Acetate. Wash with 1N NaOH (2x).[2]

    • Why? This removes any unreacted Methyl Salicylate (phenolic).[2] The product (neutral amine/ester) stays in the organic layer.[2]

    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
  • Final Polish: High-vacuum distillation (

    
     @ 2 mmHg) yields a pale yellow oil.[1][2]
    

Visualizing the Workflow

The following diagram illustrates the comparative efficiency of the MDEB route versus the problematic Acid route.

SynthesisComparison cluster_RouteA Route A: MDEB (Recommended) cluster_RouteB Route B: Acid-First (Problematic) MS Methyl Salicylate Alkylation O-Alkylation (Reflux) MS->Alkylation + Cl-CH2-CH2-NMe2 Base K2CO3 / Acetone Base->Alkylation Purification Basic Wash (Removes Phenol) Alkylation->Purification MDEB MDEB Product (>85% Yield) Purification->MDEB SA Salicylic Acid AcidAlk Alkylation SA->AcidAlk Zwitterion Zwitterion Intermediate (Solubility Issues) AcidAlk->Zwitterion Esterif Fischer Esterification Zwitterion->Esterif High Loss

Caption: Comparative workflow showing the streamlined efficiency of the MDEB route (Top) vs. the solubility bottlenecks of the Acid-First route (Bottom).

Mechanistic Pathway

Understanding the mechanism ensures reproducibility.[2] The reaction relies on the in situ generation of the free amine from the hydrochloride salt by the carbonate base, followed by nucleophilic attack.

Mechanism Phenol Methyl Salicylate Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 Base->Phenoxide FreeAmine Free Amine Reagent (In Situ) Base->FreeAmine Reagent Cl-CH2-CH2-NMe2.HCl Reagent->FreeAmine Neutralization (-HCl) TS SN2 Transition State Phenoxide->TS FreeAmine->TS Product MDEB (Ether Product) TS->Product -KCl

Caption: Mechanistic pathway highlighting the dual role of Potassium Carbonate: deprotonating the phenol and neutralizing the amine hydrochloride.[1][2]

References

  • BenchChem. (2025).[2] Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters. (Demonstrates the general utility of amino-alkoxy benzoate synthesis). Link[1][2]

  • Organic Syntheses. (1946).[2]

    
    -Dimethylaminoethyl Chloride Hydrochloride Synthesis. Org. Syn. Coll. Vol. 3, 254. (Source for reagent preparation). Link[1][2]
    
  • CymitQuimica. (2025).[2][3] Methyl 2-[2-(dimethylamino)ethoxy]benzoate Product Data. (Physical properties and commercial availability). Link

  • Google Patents. (2013).[2] Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. CN103408432A.[2] (Industrial optimization of the alkylating agent). Link

  • NIST Chemistry WebBook. Benzoic acid, 2-(methylamino)-, methyl ester. (Spectral data for related salicylate derivatives). Link[1][2]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 2-[2-(dimethylamino)ethoxy]benzoate

In the dynamic environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-[2-(dimethylamino)ethoxy]benzoate, a compound often utilized in complex organic syntheses. By adhering to these protocols, researchers can mitigate risks, ensure regulatory compliance, and foster a culture of safety.

Hazard Identification and Risk Assessment

Presumptive Hazards:

  • Skin and Eye Irritation: Similar benzoate esters are known to cause skin and serious eye irritation.[1]

  • Harmful if Swallowed: Oral toxicity is a concern with related compounds.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation.[1]

Given these potential hazards, it is crucial to handle Methyl 2-[2-(dimethylamino)ethoxy]benzoate with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the pure compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Data Summary of Related Compounds:

Hazard StatementCompoundSource
Causes skin irritationMethyl 2-(methylamino)benzoate[1]
Causes serious eye irritationMethyl 2-(methylamino)benzoate[1]
May cause respiratory irritationMethyl 2-(methylamino)benzoate[1]
Harmful if swallowedMethyl benzoate[2][4]
Combustible liquidMethyl benzoate[2][4]

Regulatory Framework: A Foundation of Compliance

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5] It is imperative that all laboratory personnel are familiar with both federal regulations and their institution's specific chemical hygiene plan and waste disposal protocols.[6]

Key Regulatory Principles:

  • Prohibition of Sewer Disposal: Hazardous chemical waste must not be disposed of down the drain.[7]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[8][9]

  • Segregation of Incompatibles: Chemical wastes must be segregated based on their hazard class to prevent dangerous reactions.[6][8]

  • Designated Accumulation Areas: Waste must be stored in designated Satellite Accumulation Areas (SAAs) near the point of generation.[8][9]

Step-by-Step Disposal Protocol for Methyl 2-[2-(dimethylamino)ethoxy]benzoate

This protocol outlines the essential steps for the safe and compliant disposal of Methyl 2-[2-(dimethylamino)ethoxy]benzoate waste.

Step 1: Waste Collection and Container Selection
  • Container Compatibility: Select a waste container that is chemically compatible with Methyl 2-[2-(dimethylamino)ethoxy]benzoate. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof closure.[5][8]

  • Labeling: Immediately label the waste container with "Hazardous Waste" and "Methyl 2-[2-(dimethylamino)ethoxy]benzoate". Include the approximate concentration if it is in a solution. Do not use abbreviations or chemical formulas.[8]

Step 2: Waste Segregation
  • Incompatible Materials: Based on the reactivity of similar compounds, Methyl 2-[2-(dimethylamino)ethoxy]benzoate waste should be segregated from strong oxidizing agents, strong acids, and strong bases.[1]

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be under the control of the laboratory personnel generating the waste.[8][9] The SAA should be in a well-ventilated area, and the container should be placed in secondary containment to mitigate spills.

Step 3: Waste Accumulation
  • Container Closure: Keep the waste container securely closed at all times, except when adding waste. Do not leave a funnel in the container.[8]

  • Filling Limit: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[8]

  • Weekly Inspections: Inspect the SAA and waste containers weekly for any signs of leaks, degradation, or improper labeling. Document these inspections as required by your institution.[8]

Step 4: Requesting Waste Pickup
  • Timely Disposal: Once the waste container is 90% full or has been accumulating for the maximum time allowed by your institution (typically six months for academic labs), arrange for its disposal.[5]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) office or equivalent department.[8] Complete any required waste pickup forms accurately and completely.

Disposal of Empty Containers
  • Triple Rinsing: Empty containers that held Methyl 2-[2-(dimethylamino)ethoxy]benzoate must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[7]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for sewer disposal, but it is critical to consult your institution's EHS for guidance.

  • Container Defacing: Before disposing of the rinsed container in the regular trash or glass disposal, completely deface or remove the original label.[10]

Visualization of the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of Methyl 2-[2-(dimethylamino)ethoxy]benzoate.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Accumulation cluster_disposal Final Disposal Start Generate Waste SelectContainer Select & Label Compatible Container Start->SelectContainer CollectWaste Collect Waste in Chemical Fume Hood SelectContainer->CollectWaste Segregate Segregate from Incompatibles CollectWaste->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Inspect Weekly Inspections Store->Inspect ContainerFull Container >90% Full or Max Time Reached Inspect->ContainerFull ContainerFull->Inspect No RequestPickup Request EHS Waste Pickup ContainerFull->RequestPickup Yes EHS_Disposal EHS Manages Final Disposal RequestPickup->EHS_Disposal

Caption: Disposal workflow for Methyl 2-[2-(dimethylamino)ethoxy]benzoate.

Conclusion: A Commitment to Safety and Excellence

The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. By integrating these procedures for the disposal of Methyl 2-[2-(dimethylamino)ethoxy]benzoate into your laboratory's standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's Environmental Health & Safety department for specific guidance and clarification on any waste disposal queries.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - Methyl 2-(methylamino)benzoate.
  • Thermo Fisher Scientific. (2009, September 18). SAFETY DATA SHEET - Methyl benzoate.
  • ScienceLab.com. (2005, October 10). Methyl benzoate MSDS.
  • (2014, December 29). SAFETY DATA SHEET.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas.

Sources

Handling

Essential Personal Protective Equipment (PPE) Protocol for Handling Methyl 2-[2-(dimethylamino)ethoxy]benzoate

This guide provides an essential operational framework for the safe handling and disposal of Methyl 2-[2-(dimethylamino)ethoxy]benzoate. As researchers and drug development professionals, our primary responsibility is to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling and disposal of Methyl 2-[2-(dimethylamino)ethoxy]benzoate. As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that is as rigorous as our science. This document moves beyond a simple checklist, offering a procedural blueprint grounded in the chemical nature of the compound to ensure your safety and the integrity of your work.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the molecular structure of Methyl 2-[2-(dimethylamino)ethoxy]benzoate is fundamental to appreciating its potential hazards. The molecule possesses two key functional groups that dictate our safety considerations: a benzoate ester and a tertiary amine .

  • Benzoate Ester Group: Esters can cause skin and eye irritation.[1] Some can be absorbed through the skin, increasing exposure.[2] Therefore, robust skin and eye protection is non-negotiable.

  • Tertiary Amine Group: Aliphatic amines and alkanolamines can be corrosive, alkaline, and cause severe skin burns and eye damage.[3][4] They necessitate stringent handling protocols, including the use of well-ventilated areas to avoid inhalation of vapors.[5][6]

Given this dual nature, we must treat this compound with the caution required for both classes. Direct contact must be avoided at all times through the diligent use of appropriate Personal Protective Equipment.

Core PPE Requirements: A Multi-Layered Defense

Your selection of PPE is the primary barrier between you and potential chemical exposure. The following recommendations are based on a synthesis of safety data for analogous compounds and best practices for laboratory chemical handling.

Primary Barrier: Hand Protection

The choice of glove material is critical. Not all gloves offer the same level of protection against specific chemical classes.

Glove MaterialSuitability for Methyl 2-[2-(dimethylamino)ethoxy]benzoateRationale
Butyl Rubber Excellent (Recommended) Butyl rubber provides superior resistance against esters, ketones, and many amine compounds.[7][8] It is the preferred choice for prolonged handling or situations with a high risk of splash contact.
Nitrile Good (For Incidental Contact Only) Nitrile gloves offer broad, short-term protection and are suitable for tasks where only incidental contact is expected.[2][9] Be aware that breakthrough times for esters and amines can be shorter than for other materials. Always change nitrile gloves immediately following any contact.

Field Insight: Always double-glove when handling this compound. An inner nitrile glove with an outer butyl rubber glove provides an excellent combination of dexterity and robust chemical resistance. Inspect gloves for any signs of degradation, tearing, or discoloration before each use.[10]

Critical Defense: Eye and Face Protection

Solvent splashes and vapors can cause severe eye irritation and potentially irreversible damage.[11]

  • Minimum Requirement: Chemical splash goggles that form a tight seal around the eyes and conform to ANSI Z-87 standards are mandatory.[1][7]

  • Enhanced Protection: When handling larger quantities (>50 mL), working with a heated solution, or if there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[7][10][11] A face shield alone does not provide adequate protection.[8]

Body and Skin Coverage

Your personal clothing offers minimal protection. Professional laboratory attire is required.

  • Lab Coat: A flame-resistant lab coat that is fully buttoned provides a critical barrier for your torso and arms.[10]

  • Chemically-Resistant Apron: For procedures with a high splash hazard, a chemically-resistant apron worn over the lab coat is recommended.[7]

  • Appropriate Attire: Always wear long pants and fully enclosed, non-permeable shoes.[9][10] Polyester and acrylic fabrics should be avoided.[10]

Respiratory Safeguards

Engineering controls are the first line of defense against respiratory exposure.

  • Fume Hood: All handling of Methyl 2-[2-(dimethylamino)ethoxy]benzoate must be conducted within a certified chemical fume hood to minimize vapor inhalation.[9][12]

  • Respirator: In the event of inadequate ventilation or the generation of aerosols, a NIOSH-approved half-face or full-face respirator with organic vapor cartridges is required.[4][8][13] Use of a respirator requires prior medical evaluation and fit-testing.[10]

Procedural Blueprint: From Lab Bench to Disposal

A systematic workflow minimizes the risk of error and exposure. The following step-by-step procedures for PPE donning, doffing, and chemical disposal are critical to your safety.

Step-by-Step PPE Donning and Doffing Protocol

The order in which you put on and take off PPE is as important as the equipment itself. The goal of doffing is to avoid cross-contamination from a potentially soiled glove or lab coat to your skin.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Put on Lab Coat Don2 2. Put on Goggles / Face Shield Don1->Don2 Don3 3. Wash Hands Thoroughly Don2->Don3 Don4 4. Put on Gloves (Over Cuffs) Don3->Don4 Doff1 1. Remove Gloves (Clean to Dirty) Doff2 2. Remove Goggles / Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Safe Handling and Operations Plan
  • Work Area: Designate a specific area within the fume hood for handling this compound.[14]

  • Ventilation: Before starting, verify that the fume hood is functioning correctly.[9]

  • Spill Kit: Ensure a chemical spill kit appropriate for amines and organic solvents is immediately accessible.

  • Emergency Equipment: Know the location and confirm the functionality of the nearest safety shower and eyewash station.[12]

  • Handwashing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13]

Decontamination and Disposal Plan
  • Chemical Waste: Methyl 2-[2-(dimethylamino)ethoxy]benzoate and any solutions containing it should be disposed of in a clearly labeled, non-halogenated organic waste container.[15] Never pour chemical waste down the sink.[9][14]

  • Contaminated PPE: Used gloves, disposable aprons, and any absorbent material used to clean up spills must be considered hazardous waste. Place them in a sealed, labeled bag and dispose of them through your institution's chemical waste program.

  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste.

Emergency Response: Immediate Actions

In the event of an exposure, time is critical.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][2] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1][2] Seek immediate medical attention.

By adhering to this comprehensive safety protocol, you actively contribute to a secure research environment, ensuring that your focus remains on scientific advancement, protected by a foundation of unwavering safety.

References

  • Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • SDS US. (2023, November 14). Behr Process Corp. Retrieved from [Link]

  • PPE When Handling Chemicals: Essential Protective Gear for Chemical Safety. (2025, May 15). Kejani Cleaning Services Limited. Retrieved from [Link]

  • Lab5 procedure esterification. (n.d.). Studylib.net. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Seler Chemical. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Magid. Retrieved from [Link]

  • SAFETY DATA SHEET. (2018, April 30). Agilent. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). WEBAC-Chemie GmbH. Retrieved from [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib.net. Retrieved from [Link]

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. Retrieved from [Link]

  • Synthesis of Esters. (n.d.). Bellevue College. Retrieved from [Link]

  • Safety data sheet - Methyl benzoate. (2023, December 14). CPAchem. Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Seler Chemical. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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